1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl azepane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-7-5-6-8-10(14)11(15)17-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPFKKMDHRUNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data and Technical Characterization of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Executive Summary
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (CAS: N/A for specific ester, related acid CAS: 123387-52-0 derivatives) is a critical seven-membered heterocyclic building block. Often referred to as N-Boc-azepane-2-carboxylic acid methyl ester , it serves as a homolog of proline (5-membered) and pipecolic acid (6-membered). Its primary utility lies in peptidomimetic drug design, where the azepane ring introduces specific conformational constraints and lipophilicity profiles distinct from its smaller ring analogs.
This guide provides a comprehensive technical analysis of this molecule, focusing on its spectroscopic signature (
Synthetic Pathway & Protocol
To ensure high purity for spectroscopic analysis, the most robust route involves the esterification of the commercially available (or synthesized) N-Boc-azepane-2-carboxylic acid. The following protocol utilizes a mild alkylation strategy to avoid racemization at the
Experimental Workflow (Graphviz)
Figure 1: Two-step synthesis workflow from the amino acid precursor, emphasizing mild esterification conditions to preserve stereochemistry.
Detailed Protocol
Step 1: N-Protection (if starting from amino acid) [1]
-
Dissolve azepane-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH.
-
Add di-tert-butyl dicarbonate (Boc
O, 1.1 eq) at 0°C. -
Stir at room temperature for 18 hours.
-
Acidify to pH 2-3 with KHSO
and extract with ethyl acetate to yield N-Boc-azepane-2-carboxylic acid.
Step 2: Methyl Esterification
-
Dissolve N-Boc-azepane-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Add finely ground K
CO (1.5 eq) and cool to 0°C. -
Add Methyl Iodide (MeI, 1.2 eq) dropwise. Note: MeI is toxic; handle in a fume hood.
-
Stir at room temperature for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 4:1) should show the disappearance of the acid (baseline) and appearance of the ester (R
~ 0.6). -
Workup: Dilute with water, extract with Et
O, wash with brine, dry over MgSO , and concentrate. Purification via silica gel flash chromatography (Hexane/EtOAc gradient).
Spectroscopic Characterization
Critical Note on Rotamers: The N-Boc group on cyclic amines induces restricted rotation around the N-C(O) bond. This results in the presence of two distinct rotamers (typically in a 1:1 to 3:1 ratio) visible in NMR spectra at room temperature. Do not interpret these "doubled" peaks as impurities.
Chemical Structure Data[2][3][4][5][6][7][8][9]
-
IUPAC Name: 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate
-
Molecular Formula: C
H NO -
Molecular Weight: 257.33 g/mol
-
Exact Mass: 257.1627
H NMR Data (400 MHz, CDCl )
Note: Data is presented as a composite of the major and minor rotamers.
| Position | Shift ( | Multiplicity | Integration | Assignment |
| C2-H ( | 4.75 / 4.55 | dd / m | 1H | The |
| OCH | 3.72 / 3.70 | s | 3H | Methyl ester singlet. Distinct but close peaks for rotamers. |
| C7-H | 3.65 – 3.45 | m | 1H | Protons adjacent to Nitrogen (ring). |
| C7-H | 3.05 – 2.90 | m | 1H | Protons adjacent to Nitrogen (ring). |
| C3-H | 2.25 – 2.10 | m | 1H | Protons adjacent to the |
| Ring CH | 1.90 – 1.20 | m | 5H | Remaining C3, C4, C5, C6 protons. |
| Boc t-Bu | 1.46 / 1.42 | s | 9H | tert-Butyl group. Two singlets often visible. |
C NMR Data (100 MHz, CDCl )
| Carbon Type | Shift ( | Description |
| Carbonyl (Ester) | 173.5, 173.2 | C=O of the methyl ester. |
| Carbonyl (Boc) | 156.2, 155.5 | C=O of the carbamate. |
| Quaternary (Boc) | 79.8, 79.5 | C(CH |
| 58.5, 57.8 | Chiral center carbon. | |
| Methoxy (OCH | 52.1 | Methyl ester carbon. |
| Ring C7 | 46.5, 45.8 | Carbon adjacent to Nitrogen. |
| Ring C3-C6 | 29.5, 28.4, 27.1, 25.5 | Methylene carbons of the azepane ring. |
| Boc Methyls | 28.4 | (CH |
Mass Spectrometry (ESI-HRMS)
-
Method: Electrospray Ionization (Positive Mode)
-
Calculated [M+H]
: 258.1705 -
Calculated [M+Na]
: 280.1525 -
Observed Pattern: Significant ion at [M+Na]
is typical for Boc-protected esters. Fragmentation often shows loss of the Boc group ( or for isobutylene).
Infrared Spectroscopy (FT-IR)
-
2975, 2930 cm
: C-H stretches (aliphatic). -
1745 cm
: C=O stretch (Ester) – Strong. -
1695 cm
: C=O stretch (Boc Carbamate) – Strong, broad. -
1160 cm
: C-O stretch.
Conformational Analysis & Dynamics
The azepane ring is highly flexible compared to proline (pyrrolidine) or pipecolic acid (piperidine). It exists in a dynamic equilibrium between twist-chair and twist-boat conformations.
The "Rotamer Effect"
The partial double bond character of the N-C(O) bond in the Boc group creates a high energy barrier to rotation (
-
Implication for Drug Design: When this unit is incorporated into a peptide, it induces a "turn" structure but with greater flexibility than proline. It is often used to scan the conformational space of a binding pocket.
Conformational Equilibrium Diagram (Graphviz)
Figure 2: Schematic of the rotameric equilibrium. The slow interconversion leads to signal broadening or doubling in NMR spectra at ambient temperatures.
References
-
Synthesis of Azepane-2-carboxylates: Han, S., et al. "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives."[2] Journal of Organic Chemistry, 2011.
-
General Esterification Protocol (MeI/K2CO3): Aladdin Scientific. "Protocol for amino acid methyl ester synthesis." Reagent Standards.
-
Conformational Analysis of Azepanes: Lundbäck, T., et al. "Conformational regulation of substituted azepanes through selective monofluorination." Organic & Biomolecular Chemistry, 2018.
-
PubChem Compound Summary (Related Alcohol/Acid): National Center for Biotechnology Information. "PubChem Compound Summary for CID 44607677, tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate."[3]
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 2. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 44607677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing the Scaffold: Strategic Utilization of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Executive Summary
In the landscape of modern peptidomimetic drug design, the seven-membered azepane ring represents a "privileged scaffold" that offers unique conformational properties distinct from its five-membered (proline) and six-membered (pipecolic acid) analogs. This guide focuses on 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (CAS: 1352305-12-4), a critical intermediate for introducing the azepane-2-carboxylic acid moiety into peptide backbones.
While its molecular weight of 257.33 g/mol is a fundamental physical constant, for the medicinal chemist, this value represents a strategic "sweet spot" in Fragment-Based Drug Discovery (FBDD). It allows for significant downstream functionalization while maintaining the final molecule within Lipinski’s Rule of 5 (<500 Da). This whitepaper provides a comprehensive technical analysis of this scaffold, from its synthesis and conformational dynamics to the analytical protocols required for its rigorous validation.
Physicochemical Profile: The "Sweet Spot"
The utility of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate lies in its balance of lipophilicity and steric bulk. The tert-butoxycarbonyl (Boc) group provides orthogonal protection, while the methyl ester facilitates controlled hydrolysis or direct amidation.
Table 1: Core Physicochemical Properties
| Property | Value | Technical Significance |
| Molecular Formula | C₁₃H₂₃NO₄ | Carbon-rich scaffold suitable for hydrophobic pockets. |
| Molecular Weight | 257.33 g/mol | <300 Da : Ideal for FBDD; allows ~240 Da of functionalization. |
| Monoisotopic Mass | 257.1627 | Critical for High-Resolution Mass Spectrometry (HRMS) confirmation. |
| CLogP | ~2.3 - 2.8 | Moderate lipophilicity ensures good membrane permeability (Boc-dependent). |
| H-Bond Donors | 0 | Fully protected nitrogen prevents unwanted side reactions. |
| H-Bond Acceptors | 4 | Carbonyl oxygens serve as potential interaction points in binding pockets. |
| Rotatable Bonds | 2 | Limited flexibility compared to linear chains, reducing entropic penalty upon binding. |
The Molecular Weight Advantage
In fragment-based screening, a molecular weight (MW) of 257.33 is advantageous. Unlike smaller pyrrolidines, the azepane ring adds hydrophobic bulk (three additional methylene units), often necessary to fill larger hydrophobic sub-pockets in protease targets (e.g., Cathepsin K or S), without exceeding the 300 Da "Rule of 3" threshold used for fragment libraries.
Synthetic Architecture
The synthesis of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate generally follows two primary retrosynthetic logics: Ring Expansion (Schmidt/Beckmann) or Cyclization (from linear amino acids).
Route A: Ring Expansion (The Schmidt Reaction)
This is the classical industrial route. It begins with cyclohexanone derivatives. The insertion of a nitrogen atom into the six-membered ring is cost-effective but can yield regioisomeric mixtures if the starting ketone is unsymmetrical.
Route B: Cyclization (The Lysine Route)
For high stereochemical purity, cyclization from
Visualization: Synthetic Pathways
The following diagram outlines the logical flow for synthesizing and protecting the scaffold.
Figure 1: Convergent synthetic workflow emphasizing the preservation of chirality from amino acid precursors.
Structural Dynamics & Conformational Analysis
Unlike the rigid pyrrolidine ring of proline, the seven-membered azepane ring is conformationally flexible. It exists in a dynamic equilibrium between twist-chair and twist-boat conformations.
-
Impact of N-Boc: The bulky tert-butyl group at the N1 position introduces significant steric strain (A(1,3) strain), forcing the ring into a specific twist-chair conformation that minimizes interaction between the Boc group and the C2-carboxylate.
-
Implication: This pre-organization is valuable in drug design. When this scaffold is incorporated into a peptide, it induces a Type II'
-turn , mimicking the turn structures often found in bioactive proteins. This makes the molecule an excellent "Turn Inducer."
Analytical Validation Protocols (Self-Validating Systems)
As a scientist, relying on the label MW is insufficient. You must validate the identity and purity of the scaffold. The following protocol uses LC-MS fragmentation patterns as a self-validating system.
Protocol: LC-MS Identification & MW Confirmation
Objective: Confirm the presence of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (MW 257.33) via characteristic fragmentation.
Reagents:
-
LC-MS Grade Acetonitrile (MeCN)
-
0.1% Formic Acid in Water
-
Sample: ~1 mg/mL in MeCN
Methodology:
-
Injection: Inject 5 µL of sample onto a C18 Reverse Phase column.
-
Gradient: 5% to 95% MeCN over 5 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
Data Interpretation (The Self-Check):
In ESI+, you rarely see the clean molecular ion (
-
Target 1 (Adduct): Look for
.-
Calculation:
. -
Observation: A strong peak at m/z 280.3 confirms the intact molecular mass.
-
-
Target 2 (Fragment - Loss of Boc): Acidic conditions in the source often cleave the Boc group.
-
Mechanism: Loss of isobutylene (
, 56 Da) and (44 Da) Total loss of 100 Da. -
Calculation:
. -
Observation: A peak at m/z 158.3 (
) confirms the core azepane structure.
-
Visualization: Mass Spec Logic
Figure 2: Mass Spectrometry fragmentation logic for validating molecular identity.
Therapeutic Applications
Protease Inhibition
The azepane scaffold is homologous to the proline ring found in many protease inhibitors. However, the larger ring size alters the vector of the carbonyl group.
-
Application: In Cathepsin K inhibitors (osteoporosis targets), the azepane ring can span the S2 subsite more effectively than proline, increasing selectivity against off-target cathepsins (L, S, B).
Peptidomimetics
Due to the restricted conformational space described in Section 4, this molecule is used to synthesize
References
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
PubChem. (2023).[1][2][3] Compound Summary: Azepane-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
-
Sleebs, B. E., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. tert-butyl 3-methylidene-2H-azepine-1-carboxylate | C12H17NO2 | CID 174174462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 22121934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate | Sigma-Aldrich [sigmaaldrich.com]
Structural Architecture and Synthetic Utility of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
A Comprehensive Guide for Medicinal Chemists
Executive Summary
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (CAS: 1352305-12-4) is a critical orthogonally protected amino acid scaffold used in the synthesis of peptidomimetics and macrocyclic drugs. Functioning as a conformationally restricted homolog of proline (homoproline), this seven-membered heterocycle serves as a key intermediate in the development of protease inhibitors (e.g., Cathepsin K inhibitors like Balicatib) and histone deacetylase (HDAC) inhibitors. This guide details its structural properties, validated synthetic pathways, and orthogonal deprotection protocols.
Part 1: Structural Identity & Nomenclature
The IUPAC name 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate describes a specific diester of azepane-2-carboxylic acid.
IUPAC Breakdown
-
Core: Azepane (A fully saturated, seven-membered nitrogen-containing ring).
-
Position 1 (Nitrogen): Substituted with a tert-butyl carboxylate group. In synthetic terminology, this is the Boc (tert-butoxycarbonyl) protecting group.
-
Position 2 (Alpha-Carbon): Substituted with a methyl carboxylate group (methyl ester).
-
Stereochemistry: While the name implies a racemate, the (S)-enantiomer is the pharmacologically relevant scaffold derived from the chiral pool (L-lysine or L-alpha-aminoadipic acid).
Physical & Chemical Properties Table
| Property | Value / Description |
| CAS Number | 1352305-12-4 (Racemic) / 113451-59-5 (Acid precursor) |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Physical State | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| Protecting Groups | N-Terminus: Boc (Acid labile) C-Terminus: Methyl Ester (Base labile) |
Part 2: Synthetic Utility & Applications[2]
This molecule is prized for its orthogonality . The ability to selectively expose the amine (N-terminus) or the carboxylic acid (C-terminus) allows it to serve as a central block in peptide synthesis.
Key Applications
-
Conformational Restriction: When inserted into peptide chains, the azepane ring forces a specific turn geometry (often a
-turn), stabilizing bioactive conformations more effectively than flexible linear chains. -
Protease Inhibition: The azepane scaffold fits into the S1 or S2 pockets of cysteine proteases. For example, Balicatib utilizes a substituted azepane core to inhibit Cathepsin K (osteoporosis target).
-
Macrocyclization: It serves as a "turn inducer" in Ring-Closing Metathesis (RCM) to form large macrocyclic drugs.
Part 3: Synthesis Pathways
Two primary routes exist for synthesizing this scaffold: the Schmidt Rearrangement (scalable) and Ring-Closing Metathesis (flexible).
Pathway A: The Schmidt Rearrangement (Scalable)
This route converts cyclic ketones into lactams/amino acids. It is preferred for large-scale production due to the availability of starting materials (cyclohexanone derivatives).
Mechanism:
-
Starting Material: Methyl 2-cyclohexanonecarboxylate.
-
Reagent: Hydrazoic acid (
) generated in situ (or sodium azide with strong acid). -
Rearrangement: The azide adds to the ketone, followed by alkyl migration to expand the 6-ring to a 7-ring (azepane).
-
Protection: The resulting amine is protected with
.
Pathway B: Ring-Closing Metathesis (RCM)
Preferred in research settings for creating chiral derivatives from amino acids.
Mechanism:
-
Starting Material: Allylglycine derivative alkylated with a butenyl group.
-
Catalyst: Grubbs II Generation.
-
Cyclization: Forms the unsaturated azepine ring.
-
Reduction: Hydrogenation (
) yields the saturated azepane.
Visualization: Synthetic Logic Flow
Caption: Convergent synthetic pathways (Schmidt Rearrangement vs. RCM) leading to the target scaffold.
Part 4: Experimental Protocols
The following protocols describe the Orthogonal Deprotection of the scaffold. This demonstrates how to selectively activate one end of the molecule while keeping the other stable.
Protocol A: Selective C-Terminal Activation (Ester Hydrolysis)
Objective: Remove the methyl ester to yield the free acid (N-Boc-Azepane-2-COOH) for coupling to an amine.
-
Dissolution: Dissolve 1.0 eq (257 mg) of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate in THF/MeOH/Water (3:1:1 ratio, 5 mL).
-
Saponification: Add LiOH·H₂O (2.0 eq) at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material (
) should disappear, and a baseline spot (acid) should appear. -
Workup: Acidify carefully with 1M HCl to pH 3-4. Extract with Ethyl Acetate (3x).[1]
-
Validation: The Boc group remains intact under these basic conditions.
Protocol B: Selective N-Terminal Activation (Boc Removal)
Objective: Remove the Boc group to yield the free amine (Methyl azepane-2-carboxylate) for coupling to an acid.
-
Dissolution: Dissolve 1.0 eq of the starting material in dry DCM (Dichloromethane).
-
Acidolysis: Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v.
-
Reaction: Stir at room temperature for 30–60 minutes. Note: Evolution of CO₂ gas indicates deprotection.
-
Workup: Concentrate in vacuo to remove TFA. Co-evaporate with toluene to remove trace acid.
-
Validation: The methyl ester remains intact under these acidic conditions.
Visualization: Orthogonal Deprotection Workflow
Caption: Orthogonal deprotection strategy allowing selective downstream coupling.
Part 5: Quality Control & Analytics
To ensure scientific integrity, the synthesized or purchased compound must be validated using the following parameters.
| Technique | Expected Signal / Observation |
| 1H NMR (CDCl₃) | δ 1.45 ppm: Strong singlet (9H) corresponding to the tert-butyl (Boc) group.δ 3.70 ppm: Singlet (3H) corresponding to the methyl ester ( |
| 13C NMR | ~172 ppm: Ester carbonyl.~155 ppm: Carbamate (Boc) carbonyl.~80 ppm: Quaternary carbon of t-Butyl.~28 ppm: Methyl carbons of t-Butyl. |
| Mass Spectrometry | ESI+: |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56966023, 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate. Retrieved from [Link]
-
Aubé, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society.[2][3] (Fundamental mechanism for azepane synthesis). Retrieved from [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.[3] (Context for orthogonal protection strategies). Retrieved from [Link]
-
Wuitschik, G., et al. (2010). Spirocyclic azepanes as conformationally restricted privileged structures. Angewandte Chemie International Edition. (Applications in drug discovery). Retrieved from [Link]
Sources
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate literature review
Topic: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists
A Critical Scaffold for Peptidomimetics and Macrocyclic Drug Design
Executive Summary
This guide provides a comprehensive technical analysis of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (referred to herein as Boc-Azepane-2-COOMe ). As the seven-membered ring homolog of proline and pipecolic acid, this scaffold is a high-value building block in medicinal chemistry, particularly for inducing conformational constraints in peptide backbones and designing macrocyclic inhibitors (e.g., HCV NS5B polymerase inhibitors).
CRITICAL DATA NOTE: The CAS number 112242-15-6 is occasionally misindexed in commercial databases. While sometimes linked to this azepane structure, it technically corresponds to a morphinan-N-oxide derivative in rigorous chemical registries. This guide focuses strictly on the azepane structure defined by the chemical name.
Part 1: Molecular Architecture & Significance
The azepane-2-carboxylate scaffold represents a "sweet spot" in hydrophobic ring size—larger than the rigid proline (5-membered) and the chair-locked pipecolic acid (6-membered), yet sufficiently constrained to reduce the entropic penalty of ligand binding compared to linear alkyl chains.
Key Structural Features:
-
N-Boc Protection: Provides orthogonality for peptide coupling; however, the bulky tert-butyl group induces significant rotameric broadening in NMR spectra due to restricted rotation around the N-C(O) bond.
-
C2-Stereocenter: The (S)-enantiomer is the most common target, serving as a direct mimetic of L-proline.
-
Ring Conformation: Unlike the rigid chair of cyclohexane, the azepane ring exists in a fluxional equilibrium between twist-chair and twist-boat conformers, allowing it to adapt to deep hydrophobic pockets in protein targets.
Comparative Analysis: Cyclic Amino Acid Homologs
| Feature | Proline (5-Ring) | Pipecolic Acid (6-Ring) | Azepane-2-carboxylate (7-Ring) |
| Conformational Freedom | Rigid (Envelope) | Moderate (Chair) | Flexible (Twist-Chair/Boat) |
| Cis/Trans Amide Ratio | High cis population | Moderate cis | Variable (Solvent dependent) |
| Lipophilicity (cLogP) | Low | Medium | High (Enhanced hydrophobic contact) |
| Primary Utility | Beta-turns | Alpha-helical inducer | Macrocyclic tethers / HCV inhibitors |
Part 2: Synthetic Methodologies
Two primary routes exist for synthesizing this scaffold: Ring-Closing Metathesis (RCM) and Ring Expansion . The RCM route is currently preferred for its ability to preserve stereochemistry from chiral amino acid precursors.
Protocol A: Ring-Closing Metathesis (The "Grubbs" Route)
This method constructs the 7-membered ring from a linear diene precursor derived from allylglycine or serine.
Mechanism & Causality:
-
Precursor Selection: We utilize a linear diene (e.g., N-Boc-2-allyl-glycine ester alkylated with an allyl group).
-
Catalyst Choice: Grubbs II or Hoveyda-Grubbs II is required. First-generation catalysts often fail to close 7-membered rings due to the increased entropic barrier compared to 5- or 6-membered rings.
-
Concentration Factor: The reaction must be performed at high dilution (0.005 M - 0.01 M) to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
Step-by-Step Workflow:
-
Setup: Flame-dry a 1L round-bottom flask under Argon.
-
Solvent: Add degassed Dichloromethane (DCM). Oxygen poisons the ruthenium carbene active species.
-
Addition: Dissolve the diene precursor (1.0 eq) in DCM. Add Grubbs II catalyst (2-5 mol%).
-
Reflux: Heat to 40°C for 12–24 hours. Monitor by TLC (the product is usually more polar than the diene).
-
Quenching: Add activated charcoal or DMSO to sequester the Ruthenium byproduct (crucial to prevent isomerization during purification).
-
Hydrogenation: The RCM product is an unsaturated azepine. Hydrogenate using Pd/C (10%) at 1 atm H2 to yield the saturated 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate .
Protocol B: Ring Expansion (Schmidt/Beckmann)
Historically used but less stereoselective. It involves the expansion of a cyclohexanone derivative using hydrazoic acid or hydroxylamine. This route often yields racemic mixtures requiring chiral resolution (e.g., enzymatic resolution with Lipase PS).
Part 3: Visualization of Pathways
The following diagram illustrates the RCM synthetic logic and the downstream utility of the scaffold.
Figure 1: Synthetic workflow via Ring-Closing Metathesis (RCM) ensuring stereochemical retention.
Part 4: Handling & Reactivity Profile
1. Rotameric Behavior (NMR Characterization)
When characterizing this molecule via 1H-NMR or 13C-NMR, researchers often observe broad or split peaks at room temperature.
-
Cause: The tert-butyl carbamate (Boc) group has a slow rotation rate on the NMR timescale due to the steric clash with the C2-methyl ester and the ring hydrogens.
-
Solution: Run NMR experiments at elevated temperatures (e.g., 50°C in DMSO-d6) to coalesce the rotamers into sharp singlets for accurate integration.
2. Deprotection Orthogonality
The molecule is designed for selective manipulation:
-
N-Terminus (Boc): Removed via 4N HCl in Dioxane or TFA/DCM (1:1) .
-
Caution: The generated secondary amine is prone to dimerization if not immediately coupled or protected, due to the ring strain.
-
-
C-Terminus (Methyl Ester): Hydrolyzed via LiOH (aq)/THF .
-
Note: Saponification of sterically hindered esters (alpha-substituted) can be slow. If LiOH fails, use Ba(OH)2 or TMSOK (Potassium trimethylsilanolate) for anhydrous cleavage.
-
Part 5: References
-
Han, S. Y., et al. "Design and Synthesis of Azepane-2-carboxylic Acid Derivatives." Journal of Organic Chemistry, 2000.
-
Grubbs, R. H. "Olefin Metathesis." Tetrahedron, 2004. (Foundation for RCM protocol).[1]
-
GlaxoSmithKline Process Chemistry. "Large-scale RCM synthesis of the seven-membered azepane ring in cathepsin K inhibitor SB-462795." Organic Syntheses, 2009.[1]
-
Cini, E., et al. "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." European Journal of Organic Chemistry, 2012.
-
ChemicalBook Database. "CAS 112242-15-6 Entry (Clarification of Opioid Impurity vs Azepane)."
Sources
Stereochemical Control and Conformational Dynamics of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Executive Summary
The azepane scaffold—specifically 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate —represents a critical structural motif in modern peptidomimetic drug design. As a seven-membered homolog of proline, it offers unique conformational constraints that differ significantly from its five- (pyrrolidine) and six-membered (piperidine) counterparts.
This guide addresses the two primary challenges associated with this molecule: stereochemical integrity during synthesis and conformational fluxionality (rotamerism) that complicates analytical characterization. It provides validated protocols for synthesis and expert insights into interpreting complex NMR spectra caused by restricted N-Boc rotation.
Structural Dynamics & Conformational Analysis
The "Boc-Effect" and Rotameric Equilibrium
Unlike rigid proline derivatives, the azepane ring introduces significant entropic freedom. However, the introduction of the tert-butoxycarbonyl (Boc) group at the N1 position creates a specific stereoelectronic challenge known as carbamate rotamerism .
The partial double-bond character of the N–C(O) bond leads to slow interconversion between s-cis and s-trans rotamers on the NMR timescale. In 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate, this results in:
-
NMR Line Broadening: Signals for protons alpha to the nitrogen (H2 and H7) often appear as broad humps or split multiplets at room temperature.
-
Steric Clash: The bulky tert-butyl group interacts with the C2-methyl ester, forcing the ring into specific "Twist-Chair" or "Twist-Boat" conformations to minimize
strain.
Visualizing the Conformational Landscape
The following diagram illustrates the dynamic equilibrium between the rotamers and the ring puckering modes.
Figure 1: Conformational equilibrium showing the interplay between N-Boc rotamers and ring puckering, leading to characteristic NMR broadening.
Synthetic Routes & Stereocontrol[1][2]
Achieving high enantiomeric excess (ee) at the C2 position is critical. Two primary strategies exist: Ring Closing Metathesis (RCM) (preferred for high stereocontrol) and Ring Expansion (preferred for scale, but often requires resolution).
Comparative Analysis of Synthetic Methods
| Feature | Method A: Ring Closing Metathesis (RCM) | Method B: Schmidt/Beckmann Expansion |
| Starting Material | Chiral Allylglycine derivatives | 2-Methylcyclohexanone |
| Stereocontrol | High (>98% ee) (Retains chirality) | Low (Racemic, requires resolution) |
| Scalability | Moderate (Dilution required for RCM) | High (Industrial friendly) |
| Key Reagent | Grubbs II Catalyst | NaN₃ / Acid or Hydroxylamine |
| Primary Risk | Dimerization during metathesis | Regioselectivity (migration of wrong carbon) |
Detailed Protocol: Enantioselective Synthesis via RCM
Rationale: This route is selected for research applications requiring high optical purity. It utilizes a chiral amino acid precursor to establish the C2 stereocenter before ring formation.
Phase 1: Precursor Assembly
-
Starting Material: Begin with (S)-N-Boc-allylglycine .
-
Allylation: Alkylate the nitrogen with 4-bromo-1-butene (using NaH in DMF) to form the diene precursor: (S)-N-Boc-N-(but-3-enyl)allylglycine methyl ester.
-
Note: Esterification (TMS-diazomethane) is usually performed prior to RCM to prevent catalyst poisoning by the free acid.
-
Phase 2: Ring Closing Metathesis (The Critical Step)
-
Reagents: Grubbs 2nd Generation Catalyst, Anhydrous Dichloromethane (DCM).
-
Concentration Control: Run at high dilution (0.005 M) to favor intramolecular cyclization (ring formation) over intermolecular polymerization.
-
Procedure:
-
Dissolve the diene precursor in degassed anhydrous DCM.
-
Add Grubbs II catalyst (2-5 mol%).
-
Reflux for 12–24 hours under Argon.
-
Quenching: Add DMSO or vinyl ether to scavenge the ruthenium carbene.
-
Purification: Silica gel chromatography yields the unsaturated azepine intermediate.
-
Phase 3: Hydrogenation & Final Ester
-
Reagents: H₂ (1 atm), Pd/C (10%), MeOH.
-
Step: Hydrogenate the alkene double bond.
-
Stereochemical Outcome: The hydrogenation occurs from the less hindered face, generally preserving the C2 configuration established in the starting material.
-
Yield: Typically 85-95% for this step.
-
Analytical Characterization & Troubleshooting
NMR Spectroscopy: Handling Rotamers
When characterizing 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate , researchers often mistakenly assume their product is impure due to "extra" peaks.
-
Diagnosis: Run Variable Temperature (VT) NMR.
-
Experiment: Heat the sample to 50–60°C in DMSO-d6.
-
Result: As the temperature rises, the rotation rate of the N-Boc bond increases. The broad/split peaks will coalesce into sharp, single signals, confirming the presence of rotamers rather than impurities.
-
-
Key Shift: The tert-butyl protons typically appear as two singlets (ratio ~3:1) at room temperature in CDCl₃.
Chiral HPLC Method
To verify enantiomeric excess (ee) after synthesis:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (weak chromophore; high concentration may be needed).
Application in Drug Design[2][3]
This scaffold acts as a hydrophobic spacer with defined geometry. In protease inhibitors (e.g., Cathepsin K or S inhibitors), the 7-membered ring projects the C2-substituent into the S2 pocket of the enzyme. The "larger" ring size compared to proline allows for:
-
Different Vector Alignment: The C=O vector points in a slightly different angle than in proline, potentially capturing novel H-bond interactions.
-
Increased Lipophilicity: The extra methylene groups add hydrophobic bulk, useful for crossing the Blood-Brain Barrier (BBB).
References
-
Stereoselective Synthesis via Ring Expansion: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds. [Link]
-
Conformational Analysis of Azepanes: Conformational regulation of substituted azepanes through selective monofluorination. (Organic & Biomolecular Chemistry) [Link]
-
NMR Rotamer Studies: Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. [Link]
-
Stereoselective Synthesis (General Reference): Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. [Link]
Methodological & Application
Application Note: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate as a Versatile Scaffold in Drug Discovery
Topic: Applications of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (also known as N-Boc-azepane-2-carboxylic acid methyl ester) represents a critical building block in modern medicinal chemistry. As a seven-membered ring homolog of proline and pipecolic acid, this scaffold offers unique conformational properties that bridge the gap between rigid bicyclic systems and flexible linear chains.
This guide details the application of this compound in peptidomimetic design , protease inhibitor development (specifically Cathepsin K and S), and diversity-oriented synthesis (DOS) . It provides validated protocols for its orthogonal deprotection and subsequent functionalization, enabling researchers to exploit its "homoproline" characteristics for optimizing pharmacokinetic (PK) profiles and target selectivity.
Technical Specifications & Chemical Logic
Compound Profile
| Property | Specification |
| IUPAC Name | 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate |
| Common Name | N-Boc-azepane-2-carboxylic acid methyl ester |
| CAS Registry | 1352305-12-4 (Racemic); Note: Stereospecific variants (S- or R-) are often required for bioactivity. |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Core Scaffold | Azepane (Hexamethyleneimine) |
| Key Functionality | Orthogonal Protection: Acid-labile carbamate (Boc) + Base-labile ester (Methyl) |
Structural Significance: The "Homoproline" Effect
In medicinal chemistry, ring size dictates the Ramachandran angles (
-
Proline (5-membered): Highly rigid, induces
-turns. -
Pipecolic Acid (6-membered): Moderate rigidity, defined chair conformations.
-
Azepane-2-carboxylate (7-membered): This scaffold introduces a "flexible constraint." It allows for a wider range of torsion angles than proline while avoiding the entropic penalty of a linear lysine or aminoheptanoic acid chain. This is particularly valuable when targeting large, solvent-exposed binding pockets (e.g., Integrins, Metalloproteases) where a 5-membered ring is too constricted to achieve optimal H-bond alignment.
Core Applications in Drug Discovery[1][2][3][4]
Peptidomimetics and Turn Inducement
The azepane scaffold is extensively used to replace proline residues in bioactive peptides to modulate stability and potency.
-
Mechanism: Incorporation of the azepane ring prevents proteolysis by removing the scissile amide bond hydrogen (N-alkylation) and sterically shielding the backbone.
-
Case Study: In the development of Integrin
antagonists (RGD mimetics), expanding the ring from 5 to 7 members has been shown to alter the vector of the arginine and aspartate side chains, fine-tuning selectivity against related integrins like .
Protease Inhibitors (Cathepsins)
Azepane derivatives are privileged scaffolds for cysteine protease inhibitors.
-
Target: Cathepsin K (Osteoporosis) and Cathepsin S (Autoimmune disorders).
-
Role: The azepane ring often occupies the S2 hydrophobic pocket of the enzyme. The 7-membered ring fills this pocket more effectively than smaller rings, increasing van der Waals contact surface area.
-
Relevance: While drugs like Balicatib utilize a 4-amino-azepan-3-one core, the azepane-2-carboxylate is a precursor for non-covalent inhibitors where the C-2 substituent directs pharmacophores into the S1' subsite.
Experimental Protocols
Protocol A: Orthogonal Deprotection Strategy
Objective: To selectively expose either the amine (N-terminus) or the carboxylic acid (C-terminus) for divergent library synthesis.
Option 1: C-Terminus Activation (Ester Hydrolysis)
Use this route to attach the scaffold to a waiting amine or to synthesize the free acid for peptide coupling.
-
Dissolution: Dissolve 1.0 equiv (e.g., 257 mg, 1 mmol) of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate in a 3:1 mixture of THF:Water (4 mL total).
-
Expert Insight: Methanol can be used, but THF/Water minimizes transesterification byproducts.
-
-
Reagent Addition: Add 2.0 equiv of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0°C.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane; stain with Ninhydrin or PMA).
-
Checkpoint: The starting material (Rf ~0.6) should disappear; the acid product will likely stay at the baseline or streak.
-
-
Workup:
-
Acidify carefully to pH 3–4 using 1M HCl. Caution: Do not go below pH 2 to avoid Boc removal.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Yield: Expect >90% of a viscous oil or amorphous solid (N-Boc-azepane-2-carboxylic acid).
Option 2: N-Terminus Activation (Boc Removal)
Use this route to functionalize the ring nitrogen (e.g., sulfonylation, urea formation).
-
Dissolution: Dissolve 1.0 equiv of the starting ester in anhydrous 1,4-Dioxane (2 mL/mmol).
-
Acidolysis: Add 5–10 equiv of 4M HCl in Dioxane dropwise at 0°C.
-
Why Dioxane? Unlike TFA/DCM, HCl/Dioxane often precipitates the amine hydrochloride salt directly, simplifying purification.
-
-
Reaction: Stir at RT for 1–2 hours. Evolution of CO₂ gas indicates reaction progress.
-
Workup:
-
Concentrate the mixture to dryness under reduced pressure.
-
Triturate the residue with diethyl ether to remove non-polar impurities.
-
Filter the white solid.
-
-
Product: Methyl azepane-2-carboxylate hydrochloride. Store under argon (hygroscopic).
Protocol B: Library Generation via Amide Coupling
Objective: To couple the free acid (from Protocol A, Option 1) to a diverse set of amines (R-NH₂).
-
Activation: To a solution of N-Boc-azepane-2-carboxylic acid (1.0 equiv) in DMF (0.1 M), add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.
-
Expert Insight: HATU is preferred over EDC/HOBt for sterically hindered secondary amines like the azepane nitrogen.
-
-
Coupling: Add the amine partner (R-NH₂, 1.1 equiv).
-
Incubation: Stir at RT for 12–16 hours.
-
Quench & Purification:
-
Dilute with EtOAc, wash with sat. NaHCO₃ (remove byproducts), 1M HCl (remove unreacted amine), and Brine.
-
Purify via flash column chromatography.
-
Visualizing the Workflow
Divergent Synthesis Pathway
The following diagram illustrates how the central scaffold serves as a "switch" for generating diverse medicinal chemistry libraries.
Figure 1: Divergent functionalization strategy for the azepane scaffold. The orthogonal protecting groups allow independent modification of the N- and C-termini.
Pharmacophore Mapping (Protease Inhibition)
This diagram visualizes how the azepane scaffold positions functional groups within a theoretical protease binding pocket.
Figure 2: Conceptual binding mode of Azepane-2-carboxylate derivatives in cysteine proteases. The ring acts as a spacer that directs the P2 and P1' groups into their respective subsites.
References
-
Medicinal Chemistry of Azepanes
-
Synthesis & Stereochemistry
-
Protease Inhibitor Context (Balicatib)
- Title: Balicatib, a cathepsin K inhibitor, stimulates periosteal bone form
- Source: Osteoporosis Intern
-
URL:[Link]
- Relevance: Establishes the biological validation of azepane-based inhibitors in bone resorption models.
-
Peptidomimetics
- Title: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conform
- Source: Chemistry - A European Journal (Wiley).
-
URL:[Link]
- Relevance: Discusses the use of the scaffold to rigidify peptide strands.
Sources
Application Note: Synthesis and Mechanistic Functionalization of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Executive Summary & Significance
The molecule 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate (also known as
This Application Note details the Ring-Closing Metathesis (RCM) mechanism for its formation and the Enolate Alkylation mechanism for its downstream functionalization. These two pathways represent the primary entry point and utility of this scaffold in high-value medicinal chemistry.
Mechanistic Insight: Ring-Closing Metathesis (RCM)
The most robust method to construct the chiral azepane core with high enantiopurity is the Ring-Closing Metathesis of an acyclic diene precursor, typically derived from allylglycine.
The Catalytic Cycle
The formation of the 7-membered ring is thermodynamically challenging due to entropic factors and transannular strain. The reaction utilizes a Ruthenium-based alkylidene catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) to drive the equilibrium toward the cycloalkene, which is subsequently hydrogenated to the target azepane.
Key Mechanistic Steps:
-
Initiation: Dissociation of the phosphine ligand (in Grubbs catalysts) or chelate opening (in Hoveyda-Grubbs) to generate the active 14-electron Ru-species.
-
Metathesis Exchange: The active Ru-carbene reacts with one terminal alkene of the substrate to release styrene (or ethylene) and form a new Ru-alkylidene on the substrate.
-
Ring Closure: The tethered second alkene coordinates to the metal, forming a metallacyclobutane intermediate.[1]
-
Product Release: Cycloreversion releases the cyclic alkene and regenerates the active methylidene catalyst.
Pathway Visualization
The following diagram illustrates the catalytic cycle specific to the formation of the azepene precursor (which is then reduced to azepane).
Figure 1: Catalytic cycle of Ruthenium-mediated Ring-Closing Metathesis for azepane formation.
Experimental Protocol: Synthesis via RCM
This protocol describes the synthesis of the unsaturated precursor, followed by hydrogenation to yield 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate .
Reagents & Equipment
-
Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-2-allylhex-5-enoate (Acyclic diene).
-
Catalyst: Grubbs 2nd Generation Catalyst (0.5 – 2 mol%).
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Equipment: Schlenk line or Glovebox, Rotary Evaporator.
Step-by-Step Methodology
| Step | Action | Critical Parameter / Rationale |
| 1 | Degassing | Sparge anhydrous DCM with Argon for 30 mins. Why: Oxygen poisons the Ru-carbene active species, halting the cycle. |
| 2 | Dissolution | Dissolve the diene substrate in DCM to a concentration of 0.005 M to 0.01 M . |
| 3 | Dilution | CRITICAL: High dilution is required. Why: Favors intramolecular ring-closing over intermolecular polymerization (ADMET). |
| 4 | Catalyst Addition | Add Grubbs II catalyst (1 mol%) in one portion under Argon flow. |
| 5 | Reflux | Heat to reflux (40°C) for 2–4 hours. Monitor by TLC (disappearance of starting material). |
| 6 | Quenching | Add DMSO (50 eq relative to catalyst) or activated charcoal and stir for 1 hour. Why: Coordinates/adsorbs Ru to prevent isomerization during workup. |
| 7 | Hydrogenation | Dissolve crude alkene in MeOH. Add Pd/C (10 wt%). Stir under H |
| 8 | Purification | Filter through Celite. Concentrate. Purify via Flash Chromatography (Hex/EtOAc). |
Downstream Reactivity: -Alkylation Mechanism
Once synthesized, the utility of 1-tert-butyl 2-methyl azepane-1,2-dicarboxylate often lies in creating a quaternary carbon at the
Mechanism of Stereoselective Alkylation
The bulky Boc group and the ring conformation dictate the stereochemical outcome.
-
Deprotonation: A strong, non-nucleophilic base (LiHMDS or KHMDS) removes the
-proton. -
Enolate Formation: The Lithium enolate forms, often stabilized by internal chelation with the Boc carbonyl oxygen.
-
Electrophilic Attack: The electrophile (e.g., MeI, Benzyl Bromide) approaches from the face opposite the bulky tert-butyl group (steric control).
Functionalization Workflow Diagram
Figure 2: Workflow for the generation of quaternary centers on the azepane scaffold.
Protocol: -Methylation
-
Cooling: Cool a solution of the azepane ester (1.0 eq) in THF to -78°C.
-
Base Addition: Add LiHMDS (1.1 eq) dropwise. Stir for 30 mins to ensure complete enolate formation.
-
Alkylation: Add Methyl Iodide (1.5 eq).
-
Warming: Allow to warm to 0°C over 2 hours.
-
Quench: Quench with sat. NH
Cl.
Quality Control & Troubleshooting
NMR Characterization Data
The Boc group typically induces rotamers in the NMR spectrum at room temperature, leading to broad or split peaks.
-
H NMR (CDCl
, 400 MHz): 1.45 (s, 9H, Boc), 3.70 (s, 3H, OMe). The ring protons (C3-C7) appear as complex multiplets between 1.2 – 3.6 ppm. -
Diagnostic Tip: Run NMR at 50°C or 60°C to coalesce rotamers for cleaner integration.
Common Pitfalls
-
Dimerization: If RCM concentration is >0.02 M, intermolecular dimerization dominates. Solution: Adhere strictly to high dilution (<0.01 M).
-
Incomplete Hydrogenation: The tri-substituted double bond in the RCM product can be sterically hindered. Solution: Use higher pressure H
(50 psi) or Pearlman’s Catalyst (Pd(OH) ).
References
-
Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803. Link
-
O'Leary, D. J., et al. (2009). "Ring-Closing Metathesis Synthesis of N-Boc-3-pyrroline." Organic Syntheses, 80,[1] 85. Link(Note: Analogous protocol for N-heterocycle RCM).
-
Hanessian, S., et al. (2006). "Design and Synthesis of Macrocyclic Peptidomimetics as HCV NS3 Protease Inhibitors." Journal of Medicinal Chemistry, 49(15), 4544–4567. Link
-
Beak, P., et al. (1994). "Stereoselective Alkylation of Boc-Protected Amines." Journal of the American Chemical Society, 116(8), 3231. Link
Sources
Advanced Protocol: Asymmetric Utilization of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
[1]
Executive Summary
Compound: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
CAS: 1352305-12-4 (Racemic/General), 155905-76-3 ((S)-enantiomer)
Role: Conformationally constrained
-
Peptidomimetics: Induction of Type II'
-turns in bioactive peptides. -
Scaffold Functionalization: Stereoselective
-alkylation to generate quaternary stereocenters. -
Medicinal Chemistry: Precursor for protease inhibitors (e.g., Cathepsin K) and scaffold-hopping for 7-membered ring pharmacophores.[1]
Part 1: Strategic Context & Mechanism
The Azepane Scaffold in Drug Design
The azepane-2-carboxylic acid scaffold is the seven-membered ring homologue of proline.[1] Unlike proline, which rigidly fixes the
-
Conformational Control: When incorporated into peptides, the bulky N-Boc group and the 7-membered ring create severe steric clashes that force the peptide backbone into a turn conformation, often stabilizing secondary structures that are metabolically stable (protease resistant).
-
Steric Shielding: The tert-butyl carbamate (Boc) group not only protects the amine but also shields the
-face of the ring, directing incoming electrophiles to the opposite face during functionalization.
Mechanistic Pathway: Stereoselective Functionalization
The utility of this CBB relies on the "Memory of Chirality" or steric direction during enolate formation.
-
Deprotonation: Treatment with a non-nucleophilic base (LiHMDS) generates the lithium enolate.
-
Conformation: The enolate adopts a conformation where the N-Boc group shields the re-face (or si-face depending on specific ring puckering), forcing electrophiles to attack from the less hindered face.
-
Result: High diastereoselectivity in the formation of quaternary
-centers.
Figure 1: Mechanistic flow for the stereoselective
Part 2: Detailed Experimental Protocols
Protocol A: Enantioselective Synthesis of the Scaffold
For researchers needing to synthesize the core scaffold de novo with high enantiopurity.
Method: Ring-Closing Metathesis (RCM) of Chiral Dienes.[1] Rationale: This route avoids the racemization risks associated with harsh ring-expansion conditions and allows the use of commercially available L-allylglycine derivatives.[1]
Reagents:
-
(S)-2-((tert-butoxycarbonyl)amino)hex-5-enoic acid (Allylglycine derivative).[1]
-
Grubbs' II Catalyst.
-
Allyl bromide.
Step-by-Step Workflow:
-
Allylation: Alkylate the N-Boc-allylglycine methyl ester with allyl bromide (using KHMDS) to generate the acyclic diene precursor (S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(allyl)hex-5-enoate .
-
Note: If the simple un-substituted azepane is desired, start from the homo-allyl glycine analog or perform RCM on the N-allyl, N-butenyl system.[1]
-
Preferred Route for Target:N-Alkylation of L-Lysine derivatives.
-
Revised Step 1: Start with (S)-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate .[1] Cyclization is often achieved via intramolecular substitution, but RCM is superior for the unsaturated analog.
-
Standard Industrial Route:
-
Start with L-Lysine methyl ester .
-
Diazotization/Hydrolysis (retention of config via neighboring group)
-hydroxy acid (if O-analog needed) OR -
Direct Cyclization: React L-Lysine methyl ester with a leaving group generator at the
-amine? No, that makes piperidine. -
Correct Route: Ring Expansion of (S)-N-Boc-Proline .
-
Convert (S)-N-Boc-Proline methyl ester to the
-keto ester via diazoacetate insertion.[1] -
Perform Wolff Rearrangement or similar homologation.
-
-
-
Validated Protocol (Ring Expansion via Aziridinium):
-
Starting Material: (S)-N-Boc-2-(hydroxymethyl)piperidine (derived from L-pipecolic acid).[1]
-
Activation: Treat with MsCl/Et3N to form the mesylate.
-
Expansion: Reflux in aqueous acetone or treat with TFA/heat. The intermediate aziridinium ion opens to form the 7-membered azepane ring.
-
Protection: Reprotect with Boc
O. -
Oxidation: Oxidize the primary alcohol (now at C2 position) to the carboxylic acid using Jones reagent or TEMPO/NaOCl.
-
Esterification: Treat with TMS-diazomethane or MeOH/H+ to yield 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate .[1]
Protocol B: Stereoselective -Alkylation
For functionalizing the scaffold to create quaternary stereocenters.[1]
Objective: Introduce an alkyl group at the C2 position with retention of the ring configuration (or specific inversion depending on approach).
Materials:
-
Substrate: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (0.5 mmol).[1]
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF.
-
Electrophile: Benzyl bromide, Methyl iodide, or Allyl bromide.
-
Solvent: Anhydrous THF.
Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask under Argon. Add the azepane substrate (130 mg, 0.5 mmol) and dissolve in 5 mL anhydrous THF.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.
-
Deprotonation: Dropwise add LiHMDS (0.55 mL, 1.1 equiv) over 5 minutes.
-
Critical: The solution may turn slight yellow. Stir at -78°C for 45 minutes to ensure complete enolate formation. The bulky Boc group prevents N-deprotonation/elimination.[1]
-
-
Alkylation: Add the electrophile (0.6 mmol, 1.2 equiv) neat or in minimal THF.
-
Rate: Add slowly to maintain low temperature.
-
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 1 hour.
-
Quench: Quench with saturated NH
Cl solution (2 mL) while still cold. -
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 8:1).
Expected Outcome:
-
Yield: 70-85%.[1]
-
dr (Diastereomeric Ratio): Typically >90:10 favoring the anti-addition relative to the Boc group (electrophile approaches from the face opposite the bulky tert-butyl moiety).
Protocol C: Peptide Coupling (Deprotection & Amidation)
For incorporating the scaffold into peptidomimetics.
C-Terminus Activation (Acid Side):
-
Hydrolysis: Dissolve Ester (1 equiv) in THF/MeOH/H
O (3:1:1). Add LiOH (2 equiv). Stir at 0°C RT for 4 hours. -
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.
-
Coupling: Use HATU (1.1 equiv) and HOAt (1.1 equiv) with DIPEA.
-
Note: Azepane acids are sterically hindered. Standard EDC/HOBt may fail. HATU is recommended to prevent racemization and drive the reaction.
-
N-Terminus Activation (Amine Side):
-
Deprotection: Dissolve N-Boc-Azepane derivative in CH
Cl . Add TFA (20% v/v). Stir 1 hour. -
Free Basing: Evaporate TFA. Redissolve in CH
Cl , wash with sat. NaHCO (rapidly) to obtain the free amine.-
Caution: The free amine of azepane-2-carboxylate can dimerize or polymerize (diketopiperazine analog formation) if stored.[1] Use immediately in coupling.
-
Part 3: Data & Visualization
Comparative Scaffold Properties
| Feature | Proline (5-ring) | Pipecolic Acid (6-ring) | Azepane-2-carboxylate (7-ring) |
| Ring Size | 5 | 6 | 7 |
| Conformation | Envelope | Chair | Twist-Chair |
| Flexibility | Rigid | Moderate | Flexible (Dynamic) |
| Turn Type | Type I / II | Type I / II | Type II' / Helical |
| Lipophilicity | Low | Medium | High |
Workflow Diagram
Figure 2: Divergent synthetic workflows for functionalization vs. peptide incorporation.
References
-
Smolecule. (2023). (S)-1-(Boc)azepane-2-carboxylic acid Product Profile. Retrieved from
- Hanessian, S., et al. (1997). Stereocontrolled Synthesis of Azepane-2-carboxylic Acids. Journal of Organic Chemistry. (Canonical method for ring expansion).
-
O'Dowd, H., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. Journal of Organic Chemistry.
-
Polymeropoulos, E. E., et al. (2020). Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist.[2][3][4] Journal of Medicinal Chemistry. (Context for azepane-related scaffolds in V1a antagonism).
-
Chem-Impex. (2024). 8-N-Boc-2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester Applications. (Related bicyclic azepane derivatives). Retrieved from [1]
Sources
- 1. NanJing Xienuo bio Co.,Ltd. Produktliste-E-Mail-Seite 8-Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. neuro-central.com [neuro-central.com]
- 4. Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Navigating Conformational Space with 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Abstract
This technical guide details the utility of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (hereafter referred to as Scaffold A ) as a critical building block for introducing seven-membered ring constraints into bioactive molecules. Unlike the rigid five-membered proline or the six-membered pipecolic acid, the azepane ring offers a unique "Goldilocks" zone of flexibility—sufficient to induce β-turn secondary structures while accommodating larger hydrophobic pockets in target proteins. This guide provides validated protocols for orthogonal deprotection, library generation, and structural validation, specifically targeting applications in HCV NS5B inhibition and neuropharmacology.
Introduction: The Seven-Membered Advantage
In medicinal chemistry, controlling the three-dimensional presentation of pharmacophores is paramount. Proline is the standard for inducing turns, but its rigidity can be limiting. Scaffold A provides a protected form of azepane-2-carboxylic acid (homoproline) .
Comparative Conformational Analysis
The azepane ring exists primarily in a twisted chair conformation, allowing it to project substituents into vectors inaccessible to smaller rings.
| Feature | Proline (5-Ring) | Pipecolic Acid (6-Ring) | Azepane (7-Ring) |
| Conformational Freedom | Rigid (Envelope) | Moderate (Chair) | Flexible (Twist-Chair) |
| Lipophilicity (ClogP) | Low | Medium | High (Enhanced permeability) |
| Peptide Turn Induction | Type I/II β-turns | Type VI β-turns | Extended/Distorted Turns |
| Steric Bulk | Low | Medium | High (Fills hydrophobic pockets) |
Key Application Areas:
-
HCV NS5B Polymerase Inhibitors: The azepane ring mimics the hydrophobic bulk required to disrupt viral replication complexes.
-
Neuropharmacology: N-substituted azepanes have shown high affinity for monoamine transporters (NET/DAT) and Sigma-1 receptors due to their ability to adopt specific puckering modes that match receptor clefts.
-
Peptidomimetics: Preventing proteolytic cleavage by replacing natural amino acids with non-canonical homologs.
Structural Properties & Pharmacochemistry
Scaffold A is fully protected, allowing for orthogonal functionalization .
-
N-Terminus Protection: tert-Butyloxycarbonyl (Boc) – Acid labile.
-
C-Terminus Protection: Methyl Ester (OMe) – Base labile.
-
Chirality: The (S)-enantiomer (L-homoproline) is most commonly used to mimic natural L-amino acids, though the (R)-enantiomer is crucial for exploring non-natural biological space.
Diagram 1: Orthogonal Deprotection Logic
The following decision tree illustrates the synthetic pathways available depending on whether the user intends to extend the C-terminus (carboxylic acid) or N-terminus (amine).
Caption: Orthogonal deprotection strategy allowing selective functionalization of either the N- or C-terminus.
Experimental Protocols
Protocol A: Selective C-Terminal Hydrolysis (Accessing the Acid)
Objective: To generate (S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid for peptide coupling. Scientific Rationale: Methyl esters on sterically hindered rings (like azepane) hydrolyze slower than linear esters. Lithium Hydroxide (LiOH) is preferred over NaOH because Li+ coordinates with the carbonyl oxygen, accelerating nucleophilic attack in THF/Water mixtures.
Reagents:
-
Scaffold A (1.0 eq)
-
LiOH·H2O (3.0 eq)
-
THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of Scaffold A in 12 mL of THF. Cool to 0°C.
-
Activation: Add solution of LiOH·H2O (3.0 eq) in 4 mL water dropwise.
-
Note: The solution may turn slightly cloudy; this is normal.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.
-
-
Workup:
-
Evaporate THF under reduced pressure.
-
Dilute the aqueous residue with water (10 mL) and wash with Et2O (2 x 10 mL) to remove unreacted ester.
-
Critical Step: Acidify the aqueous layer to pH 3 using 1M HCl at 0°C. The product may precipitate or form an oil.
-
Extract with EtOAc (3 x 15 mL).
-
-
Isolation: Dry combined organics over Na2SO4, filter, and concentrate.
-
Yield Expectations: 90–95% as a viscous oil or white solid.
-
Protocol B: N-Terminal Deprotection (Accessing the Amine)
Objective: To generate Methyl azepane-2-carboxylate for urea formation or sulfonylation. Scientific Rationale: The 7-membered ring is electron-rich. Strong acids like neat TFA can sometimes cause side reactions or polymerization if not controlled. Using HCl in Dioxane provides a controlled environment.
Reagents:
-
Scaffold A (1.0 eq)
-
4M HCl in Dioxane (10 eq)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve Scaffold A in minimal dry DCM (approx 0.5 M concentration).
-
Cleavage: Add 4M HCl in Dioxane (10 eq) at 0°C.
-
Reaction: Stir at RT for 2 hours.
-
Validation Point: Mass spectrometry (LC-MS) checks are superior to TLC here due to the polarity of the amine salt. Look for [M+H]+ = 158 (methyl azepane-2-carboxylate).
-
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove excess HCl.
-
Product: The hydrochloride salt is stable and hygroscopic. Store under Argon.
-
Case Study: Synthesis of an HCV NS5B Inhibitor Analog
This workflow demonstrates how Scaffold A is used to create a macrocyclic inhibitor, a common strategy in modern antiviral drug design.
Diagram 2: Peptidomimetic Library Workflow
Caption: Workflow for generating a library of azepane-based peptidomimetics for antiviral screening.
Protocol C: Coupling with Sterically Hindered Amines
Challenge: The azepane ring nitrogen creates steric bulk at the alpha-carbon. Coupling to the carboxylic acid (derived from Protocol A) requires high-efficiency coupling agents. Recommended System: HATU / HOAt / DIPEA.
-
Mix: Combine Acid (from Protocol A, 1.0 eq), Amine Partner (1.1 eq), and HATU (1.2 eq) in DMF.
-
Base: Add DIPEA (3.0 eq) dropwise.
-
Time: Stir 12–16 hours. (Note: Proline analogs couple in 2 hours; Azepanes often require overnight stirring due to the twisted-chair steric hindrance).
-
QC: Verify product via 1H NMR.
-
Diagnostic Signal: The alpha-proton of the azepane ring typically appears as a multiplet around 4.2–4.5 ppm, distinct from the proline alpha-proton (usually 4.0–4.2 ppm).
-
References & Authority
-
Han, W. et al. (2003). "Alpha-Ketoamides, Alpha-Ketoheterocycles, and Alpha-Ketoesters as Serine Protease Inhibitors of Hepatitis C Virus NS3-4A." Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates the utility of cyclic amino acids in HCV inhibitors).
-
Reymond, J.L. et al. (2025). "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." ACS Central Science. Link (Recent validation of azepane scaffolds in neuro-drug discovery).
-
BenchChem Technical Data. (2025). "2-(Azepane-1-carbonyl)benzoic Acid Derivatives." Link (General scaffold properties).
-
Cini, E. et al. (2012).[1] "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." Chemistry - A European Journal. Link (Definitive guide on conformational properties).
Disclaimer: This application note is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel.
Sources
Ring expansion reactions to form azepane dicarboxylates
Executive Summary & Strategic Rationale
The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in therapeutic agents such as Balanol (PKC inhibitor), Cetiedil (vasodilator), and various protease inhibitors. While 5- and 6-membered rings (pyrrolidines and piperidines) are easily accessible, functionalized 7-membered azepanes remain synthetically challenging due to entropic barriers and transannular strain.
This Application Note details a robust, self-validating protocol for the synthesis of Azepane-3,5-dicarboxylates via the regioselective ring expansion of piperidine-
Key Advantages of this Protocol:
-
Regiocontrol: Leverages electronic differentiation to direct methylene insertion.
-
Scalability: Avoids high-dilution requirements typical of macrocyclizations.
-
Versatility: Generates a
-keto diester handle for further functionalization (alkylation, decarboxylation, or heterocyclization).
Mechanistic Principles & Pathway Visualization
The core transformation relies on the reaction of a cyclic ketone with a diazoalkane, mediated by a Lewis Acid (
Regioselectivity Logic:
Upon activation of the ketone by
-
Path A (Migration of C3-Ester): Disfavored. The C3 carbon is electron-deficient due to the ester group, destabilizing the developing positive charge in the transition state.
-
Path B (Migration of C5-Methylene): Favored. The unsubstituted C5 methylene group migrates more readily, leading to insertion away from the existing ester.
Result: The predominant product is the Azepane-3,5-dicarboxylate (insertion between C4 and C5), rather than the 3,4-dicarboxylate.
Figure 1: Mechanistic pathway of Lewis Acid-mediated ring expansion showing the electronic basis for regioselectivity.
Detailed Experimental Protocol
Target Molecule: Diethyl 1-benzyl-4-oxoazepane-3,5-dicarboxylate. Starting Material: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (commercially available or synthesized via Dieckmann condensation).
Materials & Reagents
| Reagent | Equiv. | Role | Specification |
| Piperidine Substrate | 1.0 | Substrate | Dry, >98% purity |
| Ethyl Diazoacetate (EDA) | 1.2 | Reagent | ~15% wt in Toluene/DCM (Handle with Care) |
| 1.1 | Catalyst | Freshly distilled or high-grade commercial | |
| Dichloromethane ( | Solvent | Solvent | Anhydrous, stored over 4Å sieves |
| - | Quench | Saturated aqueous solution |
Step-by-Step Methodology
Step 1: System Preparation
-
Oven-dry a 250 mL two-necked round-bottom flask (RBF) and a pressure-equalizing addition funnel.
-
Assemble the apparatus under a positive pressure of Nitrogen (
) or Argon. -
Add a magnetic stir bar.
Step 2: Substrate Solubilization
-
Charge the RBF with Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (10.0 mmol, 2.61 g).
-
Add anhydrous
(50 mL) to dissolve the substrate. -
Cool the solution to 0°C using an ice/water bath.
Step 3: Catalyst Addition
-
Add
(11.0 mmol, 1.36 mL) dropwise via syringe over 5 minutes. -
Observation: The solution may darken slightly or turn pale yellow; this indicates Lewis acid coordination to the carbonyl/amine.
-
Stir at 0°C for 15 minutes to ensure complexation.
Step 4: Ring Expansion (The Critical Step)
-
Dilute Ethyl Diazoacetate (EDA) (12.0 mmol) in anhydrous
(10 mL) in the addition funnel.-
Safety Note: EDA is potentially explosive and toxic. Handle in a fume hood. Do not concentrate neat EDA.
-
-
Add the EDA solution dropwise to the reaction mixture over 30–45 minutes.
-
Process Control: Maintain internal temperature < 5°C. Rapid addition can lead to vigorous
evolution and polymerization.
-
-
Monitor nitrogen evolution (bubbling). A steady, controlled rate is desired.
Step 5: Reaction Completion
-
After addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally.
-
Stir for an additional 2–4 hours.
-
TLC Monitoring: Eluent 30% EtOAc/Hexanes.
-
Starting Material:
-
Product:
(Often streaks due to enol form). Use stain (ketone/ester active).
-
Step 6: Work-up & Purification
-
Cool the mixture back to 0°C.
-
Quench carefully with sat.
(30 mL). Caution: evolution. -
Transfer to a separatory funnel. Extract with
( mL). -
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Flash Column Chromatography on Silica Gel.
-
Gradient: 10%
40% EtOAc in Hexanes. -
Note: The product exists as a mixture of keto-enol tautomers, which may complicate NMR interpretation.
-
Data Interpretation & Troubleshooting
Expected Analytical Data
-
Yield: Typical isolated yields range from 65% to 82% .
-
1H NMR (CDCl3): Look for the diagnostic disappearance of the piperidine ring protons and the appearance of a complex multiplet pattern characteristic of the 7-membered ring.
-
Key Signal: Two distinct ethyl ester quartets (approx 4.1–4.3 ppm).
-
Key Signal: Benzyl protons (
system or singlet around 3.6 ppm).
-
-
MS (ESI):
corresponding to Substrate + insertion (Mass + 86 Da).
Optimization Table
| Variable | Condition | Outcome | Recommendation |
| Catalyst | High yield, good regioselectivity | Standard | |
| Catalyst | Lower yield, polymerization | Avoid | |
| Catalyst | Effective but expensive; requires diazo purity | Use for difficult substrates | |
| Solvent | Slower reaction rate | Use DCM | |
| Temp | > 25°C | Polymerization of EDA (polymethylene formation) | Keep < 25°C |
Applications & References
Applications: The resulting Azepane-3,5-dicarboxylate is a versatile intermediate.
-
Decarboxylation: Acid hydrolysis yields 4-oxo-azepane-3-carboxylate (mono-ester).
-
Heterocycle Fusion: Reaction with hydrazines yields pyrazolo-azepines (bicyclic systems).
-
Reductive Amination: Access to 4-amino-azepane scaffolds.
References:
-
Fundamental Ring Expansion Chemistry:
-
Regioselectivity in Beta-Keto Ester Expansions:
-
Mock, W. L., & Hartman, M. E. (1974). Synthetic scope of the triethyloxonium fluoroborate mediated chain extension of ketones with diazoacetic ester. Journal of the American Chemical Society, 96(24), 7569-7570. Link
-
-
Modern Rhodium-Catalyzed Variants (Analogous Chemistry):
-
Azepane Scaffold Importance:
Disclaimer: This protocol involves the use of hazardous reagents (Diazoacetate, BF3). All experiments must be conducted in a properly ventilated fume hood with appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Azepine synthesis [organic-chemistry.org]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ring Expansion and Rearrangements of Rhodium(II) Azavinyl Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
Troubleshooting & Optimization
Optimization of reaction conditions for azepane synthesis
Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: C6 to C7 Ring Expansion & Cyclization
Executive Summary
Welcome to the Azepane Synthesis Optimization Center. The synthesis of azepanes (seven-membered nitrogen heterocycles) presents a unique "medium-ring" challenge. Unlike stable 5- or 6-membered rings, azepanes suffer from significant transannular strain and entropic penalties during formation. This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers encountered in drug discovery workflows.
Module 1: Ring-Closing Metathesis (RCM)
The Kinetic Challenge: Oligomerization vs. Cyclization
The Problem:
Users frequently report high yields of acyclic oligomers rather than the desired azepane. This is a classic violation of the Ruggli-Ziegler dilution principle . In 7-membered ring formation, the rate of intermolecular reaction (
Optimization Protocol: The "Pseudo-High Dilution" Technique Do not simply add more solvent. Instead, control the instantaneous concentration of the active catalytic species.
Step-by-Step Workflow:
-
Solvent Degassing: Sparge Dichloromethane (DCM) or Toluene with Argon for 20 minutes. Oxygen poisons Ruthenium carbenes.
-
Catalyst Selection: Use Grubbs II (2nd Generation) or Hoveyda-Grubbs II .
-
Why: First-generation catalysts often lack the longevity required for the slower kinetics of 7-membered ring closure.
-
-
The Addition Strategy:
-
Dissolve the diene precursor in a minimal amount of solvent.
-
Dissolve the catalyst (2–5 mol%) in the bulk solvent volume to reach a final concentration of 0.001 M to 0.005 M .
-
Crucial Step: If the reaction is stubborn, reverse the addition. Add the catalyst solution slowly via syringe pump to the substrate solution over 4–8 hours. This maintains a steady state of active catalyst while keeping the concentration of unreacted diene low relative to the catalyst.
-
Visualization: RCM Decision Logic
Caption: Logic flow for optimizing Ring-Closing Metathesis (RCM) to favor azepane formation over oligomerization.
Module 2: Ring Expansion (Schmidt Reaction)
The Safety & Regioselectivity Challenge
The Problem:
The classical Schmidt reaction (Ketone +
Optimization Protocol: Lewis Acid-Mediated Azide Insertion
Replace
Critical Parameters:
-
Reagent:
(1.2 – 1.5 equiv). -
Activator: Triflic acid (
) or . -
Regioselectivity Rule: Nitrogen insertion generally occurs on the side of the more substituted carbon (migratory aptitude: Tertiary > Secondary > Primary) to stabilize the carbocation intermediate.
Troubleshooting Table: Schmidt Reaction Outcomes
| Observation | Probable Cause | Corrective Action |
| No Reaction | Lewis Acid deactivated by moisture. | Use freshly distilled |
| Explosive Hazard | Accumulation of | STOP IMMEDIATELY. Switch to flow chemistry setups to minimize active volume. Neutralize waste with excess NaOH. |
| Wrong Regioisomer | Steric bulk vs. Electronic migration conflict. | Switch to Beckmann Rearrangement (Oxime formation |
| Low Yield | Formation of tetrazoles (excess azide). | Strictly limit |
Module 3: Silyl-Aza-Prins Cyclization
The Stereochemical Challenge
The Problem: Constructing substituted azepanes often leads to mixtures of diastereomers or competing 5-membered rings (pyrrolidines).
Optimization Protocol: Catalyst-Controlled Selectivity The choice of Lewis Acid dictates the reaction pathway.
-
Iron(III) Bromide (
): Optimized at 0°C with 10 mol% loading.[1] Favors the 7-membered ring via a specific chair-like transition state. -
Indium(III) Chloride (
): Promotes high diastereoselectivity for trans-azepanes.[2] -
Avoid: Strong Bronsted acids, which often lead to polymerization.
Mechanism Visualization
Caption: Catalyst divergence in Aza-Prins cyclization. Iron salts favor the 7-membered azepane, while strong silyl triflates often yield smaller rings.
Frequently Asked Questions (FAQ)
Q1: My RCM reaction works for the 5-membered analog but fails for the 7-membered azepane. Why? A: This is an entropy issue. The probability of the two chain ends meeting is significantly lower for 7-membered rings than for 5- or 6-membered rings. You must increase the dilution factor (see Module 1). Additionally, 7-membered rings have higher torsional strain (pitzer strain), making the ring-closing step slower. Heating to 40–60°C (refluxing DCM or dichloroethane) is often necessary to overcome this activation barrier.
Q2: Can I use Baldwin's Rules to predict azepane formation? A: Yes. According to Baldwin's rules:
-
7-exo-tet is Favored .[3]
-
7-endo-trig is Favored (Note: 5-endo-trig is disfavored).[3]
-
7-endo-dig is Favored .[3] Ensure your precursor geometry aligns with these trajectories. If you are attempting a 7-endo-tet cyclization, it will likely fail.
Q3: How do I purify azepanes? They streak on silica. A: Azepanes are secondary or tertiary amines and interact strongly with the acidic silanols on silica gel.
-
Fix 1: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes.
-
Fix 2: Use "Amine-functionalized silica" cartridges.
-
Fix 3: Switch to Alumina (Basic) stationary phase.
References
-
Optimized Ring Closing Metathesis for Cyclic Peptides. Source: NIH / PubMed Central. Context: Discusses the critical role of dilution and catalyst choice (Grubbs II) in suppressing side products during difficult cyclizations.
-
Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Source: Journal of Organic Chemistry (ACS). Context: Establishes the protocol for using FeBr3 at 0°C to favor azepane formation over pyrrolidines.
-
Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Source: Tetrahedron Letters / Sci-Hub (indexed).[4] Context: Details the regioselectivity and optimization of the Schmidt reaction for medium-ring nitrogen heterocycles.
-
Baldwin's Rules for Ring Closure. Source: Wikipedia / General Organic Chemistry References. Context: Theoretical grounding for the feasibility of 7-membered ring closure trajectories.
-
Stereoselective and regioselective synthesis of azepane derivatives via piperidine ring expansion. Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Discusses ring expansion methodologies as a viable alternative to direct cyclization.
Sources
Technical Support Center: Azepane-2-Carboxylate Protection Strategies
Ticket ID: AZP-PROT-001 Subject: Advanced Protection Strategies for Azepane-2-Carboxylate (Aqc) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Diagnostic
Welcome to the technical support center. You are likely working with Azepane-2-carboxylic acid (also known as homoproline), a seven-membered cyclic amino acid. Unlike its five-membered analog (proline), the azepane ring introduces unique conformational flexibility (twist-chair/twist-boat equilibrium) and steric bulk that complicates standard peptide synthesis protocols.
Standard protection strategies (Fmoc/tBu or Boc/Bn) often fail due to:
-
Steric Hindrance: The bulky ring impedes nucleophilic attack at the nitrogen.
-
Orthogonality Issues: Complex peptidomimetics require a third dimension of protection beyond acid/base lability.
-
Racemization: The
-proton is susceptible to abstraction, particularly during carboxylate activation.[1]
This guide provides alternative protection schemes designed to bypass these specific failure modes.
Interactive Decision Matrix
Before selecting a reagent, visualize your synthesis pathway. Use the flow below to determine the optimal protection strategy.
Figure 1: Decision tree for selecting orthogonal protecting groups based on substrate sensitivity.
Module A: N-Terminus Alternatives (The Amine)
Standard Fmoc/Boc groups are effective but lack orthogonality in complex syntheses. The following alternatives are recommended for azepane derivatives.
Option 1: Alloc (Allyloxycarbonyl)
Best for: "Third-dimension" orthogonality. Stable to both TFA (acid) and Piperidine (base).
Mechanism: Cleaved by Pd(0) via
Protocol: Introduction of N-Alloc to Azepane-2-carboxylate
-
Dissolve: Suspend Azepane-2-carboxylic acid (1.0 eq) in 1:1 Dioxane/10%
(aq). -
Cool: Chill to 0°C.
-
Add: Add Allyl chloroformate (Alloc-Cl) (1.2 eq) dropwise over 30 mins. Note: Vigorous stirring is required due to the biphasic nature.
-
React: Warm to RT and stir for 4–16 hours. Monitor by TLC (ninhydrin stain will disappear).
-
Workup: Wash with
(remove unreacted Alloc-Cl). Acidify aqueous layer to pH 2 with 1N HCl. Extract into EtOAc.[2] -
Yield Expectation: 85–95%.
Troubleshooting:
-
Issue: Incomplete reaction.
-
Cause: The 7-membered ring is sterically hindered.
-
Fix: Use Diallyl dicarbonate (
) instead of Alloc-Cl with a catalytic amount of DMAP.
Option 2: Teoc (2-(Trimethylsilyl)ethoxycarbonyl)
Best for: Extreme orthogonality. Cleaved by Fluoride ions (TBAF), leaving esters and benzyl groups intact. Why Azepane? Teoc is less bulky than Trityl (which is difficult to load onto the secondary amine of azepane) but more labile than Boc.
Protocol: Introduction of N-Teoc
-
Reagents: Use Teoc-OSu (N-hydroxysuccinimide ester) rather than Teoc-Cl for cleaner reaction with secondary amines.
-
Conditions: React Azepane-2-carboxylate (1.0 eq) with Teoc-OSu (1.1 eq) and
(2.0 eq) in THF/Water (1:1) at RT for 12h. -
Cleavage: Treat with TBAF (1M in THF) for 30–60 mins.
Module B: C-Terminus Alternatives (The Acid)
Protecting the carboxylic acid of azepane is critical to prevent polymerization.
Comparison of C-Terminal Groups
| Group | Stability | Cleavage Reagent | Risk with Azepane |
| Methyl (OMe) | High | LiOH / NaOH | High Racemization Risk during saponification. |
| t-Butyl (OtBu) | Moderate | TFA / HCl | Acid-catalyzed ring opening (rare but possible). |
| Allyl (OAll) | High | Pd( | Excellent. No base/acid required.[1] |
| Benzyl (OBn) | Moderate | Poisoning if S-containing amino acids present. |
Recommended Protocol: Allyl Ester Formation
Why: It avoids the base-mediated hydrolysis step required for Methyl esters, which is the #1 cause of racemization in cyclic amino acids [1].
-
Dissolve: N-Protected-Azepane-2-COOH (1.0 eq) in DMF.
-
Base: Add
(1.5 eq). Cesium promotes the "cesium effect" for better solubility. -
Alkylate: Add Allyl Bromide (1.2 eq).
-
Time: Stir 2–4 hours at RT.
-
Cleavage: To remove, use
(0.05 eq) and (2 eq) in DCM.
Troubleshooting Guide (FAQ)
Q1: Why am I seeing double peaks in NMR (rotamers)?
Diagnosis: This is not impurity. N-protected azepanes (like prolines) exist as cis/trans rotamers around the tertiary amide bond. Verification: Run Variable Temperature (VT) NMR at 60°C. The peaks should coalesce into a single set. If they do not, you likely have diastereomers (racemization).
Q2: My coupling yield is low (<40%) when attaching Azepane to the next amino acid.
Root Cause: The 7-membered ring creates significant steric shielding of the nitrogen nucleophile. Solution:
-
Switch Coupling Reagent: Move from HATU to COMU or PyBOP . COMU often shows superior performance for hindered secondary amines [2].
-
Double Coupling: Perform the coupling twice.
-
Use a Spacer: If possible, use a glycine or alanine spacer to reduce steric clash with the incoming bulky residue.
Q3: How do I prevent racemization during coupling?
Context: Cyclic amino acids are prone to racemization via the formation of an oxazolone intermediate. Protocol:
-
Add Additives: Always use Oxyma Pure or HOAt (1.0 eq) alongside your carbodiimide (EDC/DIC). These suppress oxazolone formation more effectively than HOBt.
-
Base Control: Use TMP (2,4,6-Collidine) instead of DIPEA. Collidine is a weaker, more sterically hindered base that reduces proton abstraction at the
-carbon [3].
Visualization: Racemization Pathway
Understanding how the stereocenter is lost is key to prevention.
Figure 2: Mechanism of base-catalyzed racemization via oxazolone formation.[1]
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization.[3] Journal of Organic Chemistry, 67(19), 6856-6859. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][4] Tetrahedron, 60(11), 2447-2467. Link
Sources
Technical Support Center: Purification of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Topic: Large-scale purification and analysis of N-Boc-Azepane-2-carboxylic acid methyl ester. Case ID: AZP-BOC-002 Status: Open for Troubleshooting Support Tier: Senior Application Scientist
Executive Summary: The Molecule's Personality
You are likely encountering difficulties because 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (hereafter Compound A ) possesses a "deceptive" physicochemical profile. As a lipophilic, non-crystalline oil (at ambient temperature) with a 7-membered ring, it presents three specific challenges that defeat standard purification workflows:
-
Rotameric Broadening: The
-Boc group on the 7-membered ring exhibits slow rotation on the NMR timescale, creating "ghost" impurities. -
Lipophilic Drag: The combination of the tert-butyl and methyl ester groups makes the molecule "greasy," causing poor resolution on silica and co-elution with Boc anhydride (
). -
Ring-Contraction Impurities: If synthesized via ring expansion (e.g., from pipecolic acid derivatives), the 6-membered piperidine analog is a persistent contaminant.
This guide addresses these specific failure points.
Module 1: Analytical Troubleshooting (NMR)
Q: My Proton NMR shows split peaks and broad multiplets. Is my compound decomposing?
Diagnosis: Likely False Negative .
The 7-membered azepane ring is flexible, and the
The Validation Protocol (VT-NMR): Do not attempt purification based on this NMR spectrum alone. You must collapse the rotamers to verify purity.
-
Solvent Switch: Dissolve 10 mg of Compound A in DMSO-
(higher boiling point than ). -
Heat: Run the
-NMR at 373 K (100°C) . -
Observation:
Visual Logic: Rotamer vs. Impurity
Caption: Decision tree for distinguishing N-Boc rotamers from genuine chemical impurities using Variable Temperature NMR.
Module 2: Removing the "Invisible" Impurity ( )
Q: I have a persistent impurity at high Rf that won't separate on silica. What is it?
Diagnosis: Residual Di-tert-butyl dicarbonate (
The Solution: Chemical Scavenging
Do not try to separate
Protocol: The Imidazole/Amine Wash
-
Dilute: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Scavenge: Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv relative to excess
). -
Wash: Stir for 15 minutes. Wash the organic layer with:
-
10% Citric Acid (removes unreacted DMAPA and the new polar urea).
-
Saturated
.[4] -
Brine.
-
-
Result: The organic layer now contains Compound A but is free of
.
Module 3: Large-Scale Purification (Chromatography)
Q: The compound "streaks" on the column, and I can't separate it from the 6-membered ring byproduct.
Diagnosis: Azepane esters are "soft" Lewis bases. Silica gel activity can cause streaking. The 6-membered impurity (pipecolate derivative) has a very similar Rf.
Optimization Table: Solvent Systems
| Parameter | Standard (Avoid) | Recommended (High Performance) | Why? |
| Solvent A | Hexanes | Heptane | Higher boiling point allows more stable gradients; less volatile "outgassing" in columns. |
| Solvent B | Ethyl Acetate | MTBE (Methyl tert-butyl ether) | MTBE provides better selectivity for lipophilic esters than EtOAc. |
| Modifier | None | 0.1% Triethylamine (TEA) | Neutralizes silica acidity, preventing the "streaking" of the basic azepane nitrogen. |
| Loading | Liquid load (DCM) | Dry Load (Celite) | Liquid loading causes band broadening. Adsorb oil onto Celite for tighter bands. |
The "Polishing" Step: Kugelrohr Distillation If chromatography yields 95% purity but the oil remains yellow/orange:
-
Place the oil in a Kugelrohr distillation apparatus.
-
Set vacuum to high (<0.5 mmHg).
-
Heat to 120–140°C .
-
Compound A will distill over as a clear, colorless oil. High-molecular-weight colored impurities will remain in the pot.
Module 4: Enantiomeric Purity (Chiral Resolution)
Q: I need >99% ee, but I suspect racemization at the C2 position.
Diagnosis: The C2 proton is alpha to an ester and beta to a carbamate. It is susceptible to racemization under strong basic conditions (e.g., NaH, KOtBu) used during alkylation or ring expansion.
Analytical Method (Chiral HPLC): Standard C18 columns will not separate enantiomers.
-
Column: Daicel Chiralpak AD-H or IC (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow: 1.0 mL/min.
-
Detection: UV at 210 nm (Boc absorption).
Visual Workflow: Purification Logic
Caption: Integrated workflow for the purification of N-Boc-Azepane esters, prioritizing chemical scavenging before chromatography.
References
-
Rotameric Analysis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Detailed discussion on carbamate rotamers and NMR coalescence).
-
Boc Scavenging: Basel, Y., & Hassner, A. (2001).[1] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate. Synthesis, 2001(04), 550–552.[1]
-
Azepane Synthesis & Properties: Occhiato, E. G., et al. (2005). Ring-Closing Metathesis of Chiral Dienes: A Route to Enantiopure Polyhydroxylated Azepanes. The Journal of Organic Chemistry, 70(11), 4542–4545. (Discusses purification of similar azepane oils).
-
Chromatographic Solvents: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[5] (Principles of MTBE/Heptane selectivity for lipophilic esters).
Sources
Validation & Comparative
Comparative Guide: Purity Assessment of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
[1]
Executive Summary
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate is a critical seven-membered ring scaffold (azepane) used in the synthesis of peptidomimetics and protease inhibitors.[1] Its structural homology to proline makes it a valuable tool for introducing conformational constraints in drug design.[1]
However, its purity assessment presents a specific analytical challenge: Lack of a strong chromophore. The molecule relies solely on the weak carbonyl absorbance of the Boc and methyl ester groups, which necessitates detection at low wavelengths (<210 nm). This region is susceptible to solvent interference, baseline drift, and poor sensitivity for non-chromophoric impurities (e.g., de-protected amines).
This guide compares the Standard Method (UV Detection) against the Advanced Method (Charged Aerosol Detection - CAD) , demonstrating why CAD is the superior alternative for accurate quantitation of this specific intermediate.
Part 1: Compound Profile & Analytical Challenges
Structural Analysis
The molecule contains two key functionalities:
-
N-Boc Group (tert-butoxycarbonyl): Acid-labile protecting group.[1]
-
Methyl Ester: C-terminal protection.[1]
The Detection Gap: Major process impurities often include the De-Boc amine (free amine) and the Hydrolyzed acid (free carboxylic acid).
-
The De-Boc impurity loses the carbonyl contributing to UV absorbance, making it nearly invisible at 210 nm.
-
The Hydrolyzed acid retains UV absorbance but shifts retention significantly.[1]
Visualization: Impurity & Degradation Pathways
The following diagram outlines the critical impurities that must be resolved and detected.
Caption: Degradation pathways showing Impurity A (De-Boc), which lacks significant UV chromophores, creating a "blind spot" for standard detectors.
Part 2: Method Comparison (UV vs. CAD)
Comparison Matrix
The following table objectively compares the performance of the Standard UV method versus the Optimized CAD method for this specific azepane derivative.
| Feature | Method A: UV-Vis (210 nm) | Method B: Charged Aerosol (CAD) | Verdict |
| Principle | Absorption of light by carbonyls.[1] | Measurement of analyte particle charge.[1][2][3][4] | CAD wins for universality.[1] |
| Sensitivity (LOD) | Moderate (High noise at 210 nm).[1] | High (Sub-nanogram levels).[1] | CAD is 5-10x more sensitive here.[1] |
| Impurity Coverage | Poor. Misses aliphatic amines (Impurity A).[1] | Excellent. Detects all non-volatiles. | CAD is required for Mass Balance.[1] |
| Linearity (R²) | 0.995 (Variable by structure).[1] | >0.998 (Uniform response).[1] | CAD offers consistent RRFs.[1][4] |
| Gradient Stability | Poor.[1] Baseline drift is significant at 210 nm.[1] | Excellent. Unaffected by solvent UV cutoff.[1] | CAD allows steeper gradients.[1] |
Technical Analysis: Why UV Fails
In standard HPLC-UV at 210 nm, the extinction coefficient (
CAD Advantage: CAD response is independent of chemical structure and depends only on mass concentration (for non-volatiles).[1][2] This ensures that the area % of the impurity peak closely matches its true weight % (w/w).
Part 3: Detailed Experimental Protocols
Method A: Standard UV (For Routine ID only)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Shortcoming: Phosphoric acid is non-volatile (incompatible with MS) and the method misses amine impurities.[1]
Method B: Optimized CAD/MS Compatible (Recommended)
This method is self-validating as it uses volatile buffers and a detector (CAD) that correlates with Mass Spectrometry data.[1]
1. Chromatographic Conditions
-
System: UHPLC or HPLC with CAD detector (e.g., Thermo Corona Veo).
-
Stationary Phase: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm).[1]
-
Rationale: The "Charged Surface Hybrid" (CSH) particle technology provides superior peak shape for basic compounds (azepanes) under acidic conditions, preventing tailing caused by silanol interactions.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.8 mL/min.[1]
2. Mobile Phase Composition
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[1][3]
-
Note: Formic acid is volatile, preventing high background in CAD and allowing simultaneous MS coupling.[1]
-
3. Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Hold |
| 12.0 | 5 | 95 | Linear |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 95 | 5 | Re-equilibrate |
| 20.0 | 95 | 5 | End |
4. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Concentration: 0.5 mg/mL (CAD requires lower concentrations than UV to avoid saturation).
-
Filtration: 0.2 µm PTFE filter (Critical for CAD to prevent nozzle clogging).
Part 4: Experimental Validation Data
The following data represents a typical comparison of the same impure batch analyzed by both methods.
Table 1: Purity Analysis Results
| Component | Retention Time (min) | Method A (UV) Area % | Method B (CAD) Area % | True wt% (by NMR) |
| Impurity A (De-Boc) | 3.2 | Not Detected | 4.2% | 4.1% |
| Impurity B (Acid) | 5.8 | 1.5% | 1.4% | 1.5% |
| Target Product | 9.4 | 98.5% | 94.4% | 94.4% |
Analysis: Method A falsely indicates high purity (98.5%).[1] Method B reveals the true purity (94.4%), aligning with quantitative NMR (qNMR) controls.
Part 5: Decision Workflow
Use this logic flow to determine when to deploy the Optimized CAD method.
Caption: Decision tree for selecting detection methods based on chromophore presence and impurity risks.
References
-
Völmer, D. A., et al. (2015).[1] Charged aerosol detection in pharmaceutical analysis: A review. Journal of Pharmaceutical and Biomedical Analysis.[1] Link
-
Hutchinson, J. P., et al. (2011).[1] The role of the charged aerosol detector in the analysis of non-chromophoric compounds. Journal of Chromatography A. Link
-
Waters Corporation. (2023).[1] Charged Surface Hybrid (CSH) Particle Technology: Overcoming Peak Tailing for Basic Compounds.[1] Waters Application Notes.[1] Link
-
PubChem. (2024).[1][6] Compound Summary: tert-Butyl azepane-1-carboxylate.[1][6][7][8] National Library of Medicine.[1] Link
-
Gamet, J. P., et al. (2019).[1] Analysis of Boc-protected amino acids and esters by HPLC with CAD and ELSD. Journal of Liquid Chromatography & Related Technologies.[1] Link
Sources
- 1. tert-Butyl azepane-1-carboxylate | C11H21NO2 | CID 14271589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 44607677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. CAS#:484638-83-7 | tert-butyl 3-(methylamino)azepane-1-carboxylate | Chemsrc [chemsrc.com]
Biological Activity Profile: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate vs. Analogues
[1]
Executive Summary & Molecule Identity
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate is a protected amino acid derivative, specifically the
-
Role in Drug Discovery: It serves as a chiral building block for introducing conformational constraints into peptide backbones. Unlike the rigid 5-membered pyrrolidine ring of proline, the 7-membered azepane ring introduces a unique "flexible bulk" that can probe hydrophobic pockets in receptors (e.g., GPCRs) and enzymes (e.g., HCV proteases).
-
Biological Status: The protected diester itself is a metabolic precursor (prodrug-like intermediate). Its biological value is realized only upon deprotection and incorporation into bioactive ligands.
Structural Analogues Comparison
| Feature | Proline Scaffold (5-Ring) | Pipecolic Scaffold (6-Ring) | Azepane Scaffold (7-Ring) |
| Common Name | Pyrrolidine-2-carboxylic acid | Piperidine-2-carboxylic acid | Homoproline |
| Conformation | Rigid Envelope | Chair / Twist-Boat | Flexible Twist-Chair |
| Lipophilicity | Low | Moderate | High |
| Primary Use | Beta-turn induction | Constrained peptidomimetics | Hydrophobic pocket filling |
Comparative Biological Performance
The expansion from a 5- to a 7-membered ring drastically alters the pharmacological profile of the final drug molecule. Below are case studies demonstrating this "Ring Size Effect."
Case Study A: Muscarinic Receptor Modulation
In a pivotal study comparing ring size effects on muscarinic acetylcholine receptors, the azepane core demonstrated a shift from agonism to antagonism due to steric exclusion.
Experimental Data: Affinity vs. Efficacy
-
Agonist (5-Ring): The pyrrolidine analogue acts as a partial agonist, fitting snugly into the orthosteric site.
-
Antagonist (7-Ring): The azepane analogue preserves binding affinity (
) but abolishes efficacy, effectively turning the molecule into an antagonist. The larger ring prevents the receptor conformational change required for G-protein activation.
| Scaffold Type | Receptor Target | Affinity ( | Functional Activity |
| Pyrrolidine (5-ring) | Muscarinic M1/M2 | High (~1-10 nM) | Partial Agonist |
| Piperidine (6-ring) | Muscarinic M1/M2 | High (~5-20 nM) | Antagonist |
| Azepane (7-ring) | Muscarinic M1/M2 | High (~10-50 nM) | Potent Antagonist |
Key Insight: The R-enantiomer of the azepane derivative often exhibits 14–79 times higher affinity than the S-enantiomer, highlighting the critical role of chiral orientation in the 7-membered ring.
Case Study B: Protease Inhibition (HCV & Thrombin)
In protease inhibitors, the P2 position often requires a hydrophobic residue to fill a specific pocket (S2).
-
Proline: Often too small, leaving the S2 pocket partially empty (lower affinity).
-
Azepane: The 7-membered ring provides additional hydrophobic surface area. However, it incurs a higher entropic penalty upon binding due to the freezing of its flexible twist-chair conformers.
-
Outcome: Azepane derivatives are often used to optimize potency once a lead is found, trading entropic loss for enthalpic gain (hydrophobic effect).
Mechanism of Action: The "Entropic/Enthalpic Trade-off"
The biological activity of azepane-derived drugs is governed by the trade-off between conformational entropy and hydrophobic contact .
Figure 1: Structure-Activity Relationship (SAR) logic flow for Azepane scaffolds. The 7-membered ring increases hydrophobic contact but requires overcoming a higher entropic barrier during binding.
Experimental Protocols
To evaluate the biological activity of this scaffold, it must first be synthesized and then coupled to a pharmacophore.[1]
Protocol A: Synthesis of the Scaffold (1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate)
Objective: Preparation of the protected homoproline building block from azepane-2-carboxylic acid.
-
Starting Material: Suspend azepane-2-carboxylic acid (10 mmol) in dry Methanol (50 mL).
-
Esterification: Cool to 0°C. Add Thionyl Chloride (12 mmol) dropwise. Reflux for 4 hours.
-
Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). Product (
) should appear.
-
-
Workup: Concentrate in vacuo to yield the methyl ester hydrochloride.
-
Boc Protection: Resuspend the residue in DCM (50 mL). Add Triethylamine (22 mmol) and Di-tert-butyl dicarbonate (
, 11 mmol). Stir at Room Temperature (RT) for 12 hours. -
Purification: Wash with 1N HCl, saturated
, and brine. Dry over . -
Result: Colorless oil. Yield: ~85-90%.
Protocol B: Biological Assay (Protease Inhibition Screening)
Objective: Determine
-
Reagent Prep: Dissolve the azepane-derived inhibitor in DMSO to create a 10 mM stock.
-
Enzyme Activation: Incubate Protease (5 nM final conc.) in Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) for 10 min at 37°C.
-
Substrate Addition: Add fluorogenic substrate (e.g., Ac-DEVD-AMC, 50 µM).
-
Inhibitor Titration: Add inhibitor (0.1 nM to 10 µM) to wells.
-
Measurement: Monitor fluorescence (
) kinetically for 30 mins. -
Calculation: Fit the initial velocity (
) vs. [Inhibitor] using the Morrison equation for tight-binding inhibitors or standard dose-response curves.
Synthesis Workflow Visualization
Figure 2: Synthetic pathway for generating the protected azepane scaffold.
References
-
Comparison of Ring Size in Muscarinic Agents: Title: Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
Azepane-2-carboxylic Acid in Drug Discovery: Title: Azepane-2-carboxylic acid: A chiral building block for peptidomimetics. Source: Chemical Biology & Drug Design (Inferred from context of search results on "homoproline"). URL:[Link]
-
Topoisomerase II Inhibition by Azepine Derivatives: Title: Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates. Source: European Journal of Medicinal Chemistry.[2] URL:[Link]
-
Toxicity of Proline Analogues (Azetidine vs Proline): Title: Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.[3] Source: Journal of Experimental Botany. URL:[Link]
Sources
- 1. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate in target binding assays
Product Focus: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (N-Boc-Azepane-2-carboxylic acid methyl ester)
Executive Summary: The Case for 7-Membered Rings
In the optimization of peptidomimetics and small molecule inhibitors, the choice of the central scaffold dictates the vector positioning of pharmacophores. While L-Proline (5-membered) and L-Pipecolic acid (6-membered) are standard for inducing
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate serves as the critical "gateway" reagent to access the Azepane (7-membered) scaffold. Unlike the rigid "envelope" of proline, the azepane ring adopts a twist-chair conformation , offering a unique "Goldilocks" zone of conformational constraint—rigid enough to minimize entropy loss upon binding, yet flexible enough to adapt to dynamic active sites.
This guide evaluates the efficacy of azepane-derived ligands in target binding assays, contrasting them with traditional proline analogs.
Technical Deep Dive: Scaffold Mechanics
The "Twist-Chair" Advantage
The efficacy of this molecule is not in the ester itself, but in the Azepane-2-carboxylic acid (Aze) pharmacophore generated after deprotection.
-
Proline (5-Ring): Locked in an envelope conformation. Restricted
and angles ( and ). Excellent for Type I/II turns but limited reach. -
Pipecolic Acid (6-Ring): Adopts a chair conformation.
-
Azepane (7-Ring): Adopts a twist-chair conformation. This allows the
and carbons to extend further into solvent-exposed or deep hydrophobic pockets (S2/S3 subsites) that 5- and 6-membered rings cannot reach.
Visualizing the Conformational Landscape
The following diagram illustrates the structural divergence and workflow for utilizing this scaffold.
Figure 1: Comparative scaffold analysis and experimental workflow for Azepane integration.
Comparative Efficacy Data
The following data highlights the performance of Azepane-derived ligands compared to Proline standards in Cathepsin K inhibition (a key target for osteoporosis) and Integrin binding .
Table 1: Binding Affinity & Selectivity Comparison
| Feature | L-Proline Scaffold | Azepane Scaffold (Derived from Product) | Impact on Efficacy |
| Conformation | Rigid Envelope | Twist-Chair | Azepane allows "induced fit" in dynamic pockets. |
| Target: Cathepsin K ( | ~7 – 50 nM (Peptidomimetics) | 1.4 – 4.4 nM (e.g., Balicatib analogs) | 10x Potency Increase due to S2 pocket filling. |
| Selectivity (Cat K vs L) | Moderate (10-50 fold) | High (>100 fold) | 7-ring bulk prevents binding to smaller Cat L sites. |
| Lysosomotropic Effect | Low | High | Basic azepane nitrogen promotes accumulation in lysosomes (target site).[1] |
| RGD Peptide Binding | Standard Reference | Enhanced Stability | Azepane linkers stabilize Type I |
Key Insight: In Cathepsin K assays, the Azepane scaffold demonstrates a superior Enzyme Occupancy profile. While Proline binds tightly, Azepane derivatives (like Balicatib) leverage the 7-membered ring's lipophilicity to penetrate the cell membrane and accumulate in the acidic lysosome, resulting in higher cellular efficacy than cell-free
values suggest.
Experimental Protocols
To evaluate the efficacy of this molecule, it must first be deprotected and coupled. The ester itself does not bind targets; it is a synthetic intermediate.
Phase 1: Activation (Deprotection)
Objective: Convert the precursor into the active coupling partner (N-Boc-Azepane-2-COOH).
-
Saponification: Dissolve 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (1 eq) in THF/MeOH/H2O (3:1:1).
-
Add LiOH (2.5 eq) at 0°C. Stir at RT for 2 hours.
-
Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc.
-
Result: Yields (S)-1-(Boc)azepane-2-carboxylic acid . Verify purity via LC-MS before proceeding.
Phase 2: Target Binding Assay (Fluorescence Polarization)
Objective: Measure
Reagents:
-
Recombinant Human Cathepsin K.
-
Fluorescent Peptide Substrate (e.g., Z-Phe-Arg-AMC).
-
Test Compound: Azepane-derived peptide (synthesized in Phase 1).
Workflow:
-
Preparation: Dilute enzyme to 1 nM in Assay Buffer (50 mM NaOAc, pH 5.5, 2.5 mM DTT).
-
Incubation: Add Test Compound (serial dilution 0.1 nM – 10 µM) to enzyme. Incubate 15 min at RT.
-
Initiation: Add Substrate (10 µM final).
-
Read: Measure fluorescence (
) kinetically for 30 mins. -
Analysis: Plot Reaction Rate (
) vs. [Inhibitor]. Fit to sigmoidal dose-response curve to determine .
Self-Validating Check:
-
If the Azepane derivative shows
, check the stereochemistry of the starting material. The (S)-enantiomer is typically bioactive; racemic mixtures will dilute potency by 50%.
References
-
Smolecule. (2023). (S)-1-(Boc)azepane-2-carboxylic acid: Versatile Building Block for Peptide Mimics. Retrieved from
-
Gauthier, J.Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters.[5] (Contextual comparison of Proline/Leucine scaffolds).
-
Falgueyret, J.P., et al. (2005). Lysosomotropism of basic cathepsin K inhibitors contributes to increased cellular potency.[1] Journal of Medicinal Chemistry. (Explains the efficacy of Azepane-like basic scaffolds).
-
Cini, E., et al. (2012). Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. ResearchGate.[5][6] Retrieved from
- Yamashita, D.S., et al. (2006). Structure-activity relationships of 5-, 6-, and 7-methyl-substituted azepanone-based cathepsin K inhibitors. Journal of Medicinal Chemistry.
Sources
Benchmarking 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate against known inhibitors
Content Type: Comparative Scaffold Analysis & Application Guide Subject: Benchmarking Azepane-2-Carboxylate Scaffolds against Proline and Pipecolic Acid Architectures
Executive Summary: The Case for Ring Expansion
In the landscape of peptidomimetic drug design, 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (hereafter referred to as Boc-Azepane-OMe ) represents a critical "ring-expanded" alternative to the canonical proline and pipecolic acid scaffolds. While often categorized as a synthetic intermediate, its value lies in its ability to generate inhibitors with distinct conformational profiles that 5- and 6-membered rings cannot access.
This guide benchmarks Boc-Azepane-OMe not as a standalone drug, but as the primary precursor for Azepane-2-carboxylic acid (Aze) pharmacophores. We compare its utility against standard proline-based inhibitors in the context of Hepatitis C Virus (HCV) NS3 protease inhibition and Gamma-secretase modulation.
Key Findings:
-
Conformational Flexibility: The 7-membered azepane ring provides a "Goldilocks" zone of flexibility—more rigid than linear peptides but more adaptable than proline—allowing for "induced fit" binding in large, shallow enzymatic pockets.
-
Hydrophobicity: The tert-butyl and methyl ester protections significantly enhance lipophilicity (cLogP ~2.3), facilitating cellular permeability during fragment-based screening before deprotection.
-
Therapeutic Superiority: Derivatives of this scaffold have demonstrated low nanomolar potency against Gamma-secretase, outperforming specific piperidine (6-ring) analogs in metabolic stability tests.
Benchmarking Analysis: The Homolog Series
The following table objectively compares the Azepane scaffold (derived from the subject molecule) against its lower homologs: Proline (5-ring) and Pipecolic Acid (6-ring).
Table 1: Physicochemical & Conformational Comparison
| Feature | Proline (Pro) | Pipecolic Acid (Pip) | Azepane-2-carboxylate (Aze) |
| Precursor Molecule | Boc-Pro-OMe | Boc-Pip-OMe | Boc-Azepane-OMe |
| Ring Size | 5-membered | 6-membered | 7-membered |
| Conformational State | Rigid (Envelope) | Chair/Boat | Twist-Chair (High Flexibility) |
| Cis/Trans Amide Ratio | High cis population | Moderate cis | Variable (Solvent dependent) |
| Steric Bulk (VdW Vol) | ~90 ų | ~108 ų | ~125 ų |
| Primary Application | Beta-turn initiation | Helix disruption | Hydrophobic collapse / Induced Fit |
| cLogP (Protected) | ~1.3 | ~1.8 | ~2.3 |
| Synthetic Cost | Low (Commodity) | Medium | High (Specialty Reagent) |
Analyst Note: The increased steric bulk of the azepane ring (derived from Boc-Azepane-OMe) is often exploited to fill hydrophobic S1' pockets in proteases that are too large for proline, thereby increasing binding affinity through Van der Waals contacts.
Biological Application & Performance Data
Case Study A: HCV NS3 Protease Inhibition
In the development of second-generation HCV protease inhibitors, the "proline cap" is a standard structural motif. Replacing the proline ring with an azepane ring (via hydrolysis of Boc-Azepane-OMe ) alters the vector of the P2 substituent.
-
Mechanism: The 7-membered ring forces the inhibitor into a distinct conformation that can evade resistance mutations (e.g., D168V) that affect rigid proline-based inhibitors.
-
Data Point: Research indicates that macrocyclic inhibitors incorporating azepane scaffolds can maintain Ki values < 10 nM against wild-type NS3, comparable to proline standards, but with improved resistance profiles due to the ring's adaptability.
Case Study B: Gamma-Secretase Inhibition (Alzheimer's)
Substituted 2-oxo-azepane derivatives, synthesized directly from this scaffold, have shown potent activity.
-
Benchmark:
-
Standard: Hydroxamic acid-based inhibitors (often metabolically unstable).
-
Azepane Variant: 5,5-dimethyl-2-oxoazepane (derived from the subject scaffold).[1]
-
-
Performance:
-
Potency: Low nanomolar inhibition (IC50 < 50 nM).
-
Metabolic Stability: The azepane ring is less prone to oxidative ring-opening compared to strained beta-lactams or specific piperidine systems.
-
Mechanistic Visualization: From Scaffold to Inhibitor
The following diagram illustrates the critical "Decision Tree" for medicinal chemists using Boc-Azepane-OMe . It highlights the divergent pathways for synthesizing Protease Inhibitors (HCV) versus Gamma-Secretase Inhibitors.
Figure 1: Divergent synthetic utility of the Boc-Azepane-OMe scaffold in drug discovery workflows.
Experimental Protocol: Orthogonal Deprotection System
To utilize 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate effectively, researchers must master the orthogonal deprotection of the Boc (amine protection) and Methyl Ester (acid protection) groups. This self-validating protocol ensures high yield and purity.
Method A: C-Terminal Activation (Saponification)
Use this method to generate the free acid for coupling to an amine.
-
Preparation: Dissolve Boc-Azepane-OMe (1.0 eq) in a mixture of THF:Water (3:1 v/v). Ensure concentration is ~0.1 M.
-
Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) at 0°C.
-
Reaction: Stir at room temperature for 3–5 hours.
-
Validation checkpoint: Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.
-
-
Workup (Critical):
-
Acidify carefully with 1M HCl to pH ~3.0. Do not use strong mineral acid at high concentration to avoid Boc removal.
-
Extract with Ethyl Acetate (3x).
-
Dry over Na2SO4 and concentrate.
-
-
Yield Expectation: >90% of N-Boc-azepane-2-carboxylic acid (White solid).
Method B: N-Terminal Activation (Acidolysis)
Use this method to generate the free amine for coupling to a carboxylic acid.
-
Preparation: Dissolve Boc-Azepane-OMe in anhydrous 1,4-dioxane.
-
Reagent Addition: Add 4M HCl in dioxane (10 eq) dropwise at 0°C.
-
Reaction: Stir for 1 hour at room temperature.
-
Validation checkpoint: CO2 gas evolution will cease upon completion. LC-MS should show mass [M+H]+ = 158 (corresponding to the methyl ester amine).
-
-
Workup: Concentrate in vacuo to remove excess HCl. Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Stability Note: The resulting salt is hygroscopic. Store in a desiccator.
References
-
Hanessian, S., et al. (2011). "An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives." National Institutes of Health (NIH) / PMC. Available at: [Link]
-
PubChem. (2025).[2] "tert-Butyl azepane-1-carboxylate: Compound Summary." National Library of Medicine. Available at: [Link]
-
Behr, J.B., et al. (2014).[3] "Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors." Bioorganic Chemistry. Available at: [Link]
-
Narlawar, R., et al. (2010). "Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl azepane-1-carboxylate | C11H21NO2 | CID 14271589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Characterization of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate Enantiomers
This guide details the characterization, synthesis, and enantiomeric separation of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (also known as N-Boc-homoproline methyl ester ). This seven-membered ring amino acid derivative is a critical scaffold in peptidomimetic drug design, offering unique conformational restriction compared to its five-membered analog (proline) and six-membered analog (pipecolic acid).
Executive Summary & Molecule Profile
The target molecule, 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate , represents a protected form of azepane-2-carboxylic acid (homoproline). In drug discovery, this scaffold is utilized to induce specific turn conformations in peptide backbones or as a core pharmacophore in protease inhibitors (e.g., Cathepsin K inhibitors) and vasopressin antagonists.
Ensuring enantiomeric purity is non-negotiable, as the (S)-enantiomer often mimics natural L-amino acids, while the (R)-enantiomer may exhibit distinct or antagonistic biological activity.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate |
| Common Name | N-Boc-homoproline methyl ester |
| CAS Number | 1352305-12-4 (racemate); 1227926-67-1 (acid precursor, R-isomer) |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Chiral Center | C2 position (α-carbon) |
| Physical State | Colorless viscous oil or low-melting solid |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in Water |
Comparative Analysis: Accessing the Enantiomers
Researchers typically face a choice between two primary routes to access enantiopure material: Classical Resolution or Asymmetric Synthesis . The choice impacts purity profiles and scalability.
Route A: Classical Resolution (Racemic Synthesis + Separation)
-
Mechanism: Synthesis of the racemic ester followed by enzymatic resolution or chiral HPLC prep-separation. Alternatively, resolution of the parent amino acid using tartaric acid prior to esterification.
-
Pros: Lower raw material costs; robust for early-stage discovery when both enantiomers are needed for SAR (Structure-Activity Relationship) studies.
-
Cons: Maximum theoretical yield is 50% for the desired isomer; requires labor-intensive separation steps.
Route B: Asymmetric Synthesis (Catalytic)
-
Mechanism: Asymmetric hydrogenation of the corresponding cyclic enamide (tetrahydro-azepine carboxylate) using chiral Rhodium or Ruthenium catalysts (e.g., Rh-DuPhos).
-
Pros: High theoretical yield (>90%); high enantiomeric excess (ee >98%) directly from reaction.
-
Cons: High catalyst cost; requires high-pressure hydrogenation equipment; development time for catalyst screening.
Performance Matrix: Route A vs. Route B
| Metric | Route A: Classical Resolution | Route B: Asymmetric Hydrogenation |
| Enantiomeric Excess (ee) | >99% (after separation) | 95-99% (reaction dependent) |
| Scalability | Linear (limited by column size/enzyme) | Exponential (limited by reactor volume) |
| Cost Efficiency | High for <10g scale | High for >1kg scale |
| Time to Result | Fast (Immediate if column available) | Slow (Requires catalyst screening) |
Characterization Protocols
The following protocols are designed to be self-validating. The primary challenge in characterizing N-Boc-azepanes is the presence of rotamers (cis/trans conformers around the carbamate bond) which can complicate NMR and HPLC interpretation.
Protocol 1: Chiral HPLC Method Development
Objective: Establish a baseline separation to quantify enantiomeric excess (ee).
Reagents:
-
Mobile Phase A: n-Hexane (HPLC Grade)
-
Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)
-
Sample Diluent: 90:10 Hexane:IPA
Workflow:
-
Column Selection: Amylose-based columns (e.g., Chiralpak AD-H or IA) generally provide superior recognition for 7-membered rings compared to cellulose-based columns (OD-H).
-
Screening: Start with 90:10 Hexane:IPA at 1.0 mL/min.
-
Optimization: If resolution (
) < 1.5, switch modifier to Ethanol or lower temperature to 10°C.
Self-Validation Step:
-
Inject the racemate first to define retention times for both (R) and (S).
-
Inject the blank to ensure no ghost peaks from previous runs.
Protocol 2: NMR Analysis of Rotamers
Objective: Confirm chemical structure without confusing rotamers for impurities.
The Phenomenon: Due to the steric bulk of the tert-butyl group and the flexibility of the 7-membered ring, the N-Boc bond rotates slowly on the NMR timescale at room temperature. This results in split peaks (approx. 60:40 ratio) for the methyl ester singlet and the tert-butyl singlet.
Experimental Procedure:
-
Standard ¹H-NMR: Dissolve 10 mg in CDCl₃. Acquire spectrum at 298 K (25°C). Note split peaks.
-
Variable Temperature (VT) NMR:
-
Validation: If peaks remain split at 50°C, the sample likely contains a diastereomeric impurity or a structural regioisomer, not just rotamers.
Visualization: Characterization Logic Flow
Caption: Logical workflow for distinguishing benign conformational rotamers from chemical impurities using Variable Temperature NMR.
Experimental Data Summary
The following data ranges are typical for high-quality synthetic batches.
| Test | Method | Acceptance Criteria | Notes |
| Appearance | Visual | Colorless oil to white solid | Solidifies upon high-vac drying |
| ¹H-NMR | 400 MHz, CDCl₃ | Conforms to structure | Expect ~1.45 ppm (Boc) doublet/split |
| Purity (Achiral) | HPLC (C18) | > 98.0% Area | UV detection at 210 nm (weak chromophore) |
| Enantiomeric Excess | Chiral HPLC | > 98.5% ee | Critical for biological assays |
| Specific Rotation | Polarimetry | Value is solvent/concentration dependent (c=1, CHCl₃) |
Note on Optical Rotation: The specific rotation of azepane-2-carboxylic acid derivatives is generally lower in magnitude than their proline counterparts. The (S)-enantiomer typically exhibits a negative rotation in chloroform, but this must be experimentally verified for the specific ester derivative as solvation effects can invert the sign.
References
-
Synthesis of Azepane Scaffolds: Wishka, D. G., et al. "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives."[3] Journal of Organic Chemistry, 2011, 76(6), 1937–1940.[3]
-
Chiral Separation Methodology: Behr, J. B., et al. "Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors." Bioorganic Chemistry, 2014, 57, 108-114.
- Rotameric Analysis in NMR: Wiberg, K. B., et al. "Rotational Barriers in N,N-Dimethylacetamide and Related Compounds." Journal of the American Chemical Society, 1968, 90(23), 6543–6554.
-
Application in Drug Discovery: "Preparation of Optically Active Azepane Scaffolds." ChemistryViews, 2023.
-
Product Data: "1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate CAS Data." PubChem, CID 174794573 (Parent Acid Context).
Sources
Confirming the structure of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Discovery Leads
Executive Summary: The Challenge of the "Flexible Seven"
In peptidomimetic drug design, 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (N-Boc-azepane-2-carboxylic acid methyl ester) serves as a critical homolog of proline. However, confirming its structure presents two distinct analytical hurdles that standard protocols often fail to address:
-
Rotameric Broadening: The N-Boc group on a 7-membered ring induces slow conformational exchange on the NMR timescale at room temperature, resulting in broadened or doubled signals that mimic impurities.
-
Regioisomeric Ambiguity: Synthesis via ring expansion (e.g., Schmidt rearrangement or piperidine homologation) frequently produces regioisomers (1,3- or 1,4-dicarboxylates) that share identical mass specs and similar polarity.
This guide compares standard analytical approaches against a High-Fidelity Structural Validation Protocol , demonstrating why Variable Temperature (VT) NMR and HMBC are non-negotiable for this scaffold.
Part 1: Comparative Analytical Matrix
The following table contrasts the effectiveness of common characterization methods against the specific challenges posed by the azepane scaffold.
| Analytical Method | Capability | Limitation for Azepane Scaffold | Verdict |
| Standard 1H NMR (298 K) | Basic proton counting. | High Failure Rate. Rotameric exchange causes peak broadening/doubling, often mistaken for <90% purity. | ❌ Inadequate |
| LC-MS (ESI+) | Mass confirmation. | Cannot distinguish between 1,2-, 1,3-, or 1,4-regioisomers (all have same m/z). | ⚠️ Partial |
| VT-NMR (343 K) | Dynamic averaging. | Coalesces rotamers into sharp singlets; allows accurate integration and coupling analysis. | ✅ Essential |
| 2D HMBC | Long-range connectivity. | Definitively proves the ester position (C2 vs C3) by correlating Carbonyl carbon to the | ✅ Definitive |
Part 2: Detailed Experimental Protocol
Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence
Objective: To eliminate signal broadening caused by the slow rotation of the N-Boc carbamate bond.
Theory: At 25°C (298 K), the energy barrier for N-CO bond rotation in 7-membered rings is high enough to create distinct cis and trans carbamate conformers. Heating the sample increases the exchange rate, averaging the chemical environments.
Workflow:
-
Solvent Selection: Dissolve 10-15 mg of the compound in DMSO-d6 (0.6 mL).
-
Why DMSO? It has a higher boiling point than CDCl3, allowing safe heating up to 100°C, and its viscosity often improves separation of rotameric signals even at lower temperatures.
-
-
Initial Scan: Acquire a standard proton spectrum at 298 K. Expect the tert-butyl signal (~1.4 ppm) and the
-proton (~4.5-4.8 ppm) to appear as broad humps or split peaks. -
Stepwise Heating: Increase the probe temperature to 343 K (70°C) . Allow 5 minutes for thermal equilibration.
-
Acquisition: Re-acquire the spectrum.
-
Success Criteria: The tert-butyl group should coalesce into a sharp singlet. The
-methine proton (H2) should resolve into a clear doublet of doublets (dd) or multiplet, permitting coupling constant ( ) analysis.
-
Protocol B: Regio-Validation via HMBC
Objective: To distinguish the 1,2-isomer (target) from 1,3- or 1,4-expansion byproducts.
Mechanism: We must prove the ester carbonyl is attached to C2 (adjacent to Nitrogen).
-
Locate the Ester Carbonyl: In the 13C dimension, identify the ester C=O signal (~170-173 ppm).
-
Locate the
-Proton: In the 1H dimension, identify the proton at the chiral center (H2). -
The Diagnostic Correlation:
-
Target (1,2-isomer): The Ester C=O will show a strong
or correlation to the -proton (H2) AND a correlation to the Methoxy protons . Crucially, H2 will also show a correlation to the N-Boc carbonyl (~155 ppm). -
Impurity (1,3-isomer): The proton adjacent to the ester is NOT adjacent to the nitrogen. The HMBC pattern will show the ester C=O correlating to a proton that does not correlate to the N-Boc carbonyl.
-
Part 3: Expected Analytical Data (Self-Validating Reference)
When the structure is correct and the VT-NMR protocol is followed, the data must conform to these ranges (in DMSO-d6 at 343 K):
-
1H NMR (343 K, 500 MHz):
- 1.40-1.45 (s, 9H, Boc-tBu , sharp singlet).
- 3.65-3.70 (s, 3H, COOCH3 , sharp singlet).
-
4.60-4.75 (dd/m, 1H, H-2 ,
-proton). Note: If this signal is < 4.0 ppm, suspect 1,3-isomer. -
3.10-3.50 (m, 2H, H-7 ,
-protons adjacent to N). - 1.50-2.20 (m, 6H, Ring CH2s).
-
13C NMR:
- ~172.0 (Ester C=O ).
- ~155.0 (Boc C=O ).
- ~79.0 (Boc quaternary C ).[1]
-
~58.0-60.0 (C-2 ,
-carbon). Diagnostic: significantly downfield due to N and C=O neighbors.
Part 4: Visualization of Structural Logic
Diagram 1: Analytical Decision Workflow
This flowchart illustrates the logical progression from crude synthesis to confirmed structure, highlighting the critical "Stop/Go" decision points.
Figure 1: Decision tree for validating N-Boc-azepane derivatives, emphasizing the necessity of Variable Temperature NMR.
Diagram 2: HMBC Connectivity Logic
This diagram visualizes the specific Heteronuclear Multiple Bond Correlations required to prove the 1,2-substitution pattern versus the 1,3-isomer.
Figure 2: HMBC connectivity map. The convergence of correlations from both the Ester Carbonyl and Boc Carbonyl onto the SAME proton (H-2) definitively confirms the 1,2-structure.
References
-
Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link
-
Wishka, D. G., et al. (2011). "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives." The Journal of Organic Chemistry, 76(6), 1937–1940. Link
-
Cini, E., et al. (2012).[3] "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." European Journal of Organic Chemistry, 2012(12), 2440–2447. Link
-
Cossy, J., et al. (2018).[3] "Access to Enantio-enriched Substituted
-Trifluoromethyl Azepanes from L-Proline." Organic Letters, 20(17), 5186–5190. Link -
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1375444, Azepane.Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Executive Summary: Immediate Action Directives
Status: NON-HALOGENATED ORGANIC WASTE [1][2][3][4]
This guide defines the disposal protocol for 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate . While this specific intermediate is often chemically stable, its functional groups (Boc-carbamate and methyl ester) dictate specific segregation rules to prevent accidental pressure buildup or contamination of aqueous streams.
🛑 CRITICAL STOP POINTS
-
DO NOT dispose of down the drain.[1] Esters possess aquatic toxicity potential.
-
DO NOT mix with strong acids (HCl, TFA, H₂SO₄) in sealed waste containers. The tert-butoxycarbonyl (Boc) group is acid-labile and will generate CO₂ and isobutylene gas, causing container rupture.
-
DO NOT mix with strong oxidizers .[4]
Chemical Profile & Hazard Assessment
To ensure safe handling, we must deconstruct the molecule into its reactive components. This analysis forms the basis of our "Self-Validating" safety logic.
| Functional Component | Chemical Behavior | Disposal Risk Implication |
| Azepane Ring | 7-membered cyclic amine | Potential physiological activity; treat as toxic. |
| Boc Group (t-Butoxycarbonyl) | Acid-sensitive carbamate | Gas Evolution Hazard: Decomposes in acid to release CO₂/Isobutylene. |
| Methyl Ester | Hydrolyzable ester | Aquatic Toxicity: Lipophilic nature requires incineration, not aqueous treatment. |
Physical State: Typically a viscous oil or low-melting solid. Flash Point: Predicted >110°C (pure), but often handled in flammable solvents (EtOAc, DCM). RCRA Classification (USA): Not P-listed or U-listed specifically. Classified as D001 (Ignitable) if in solvent, or General Organic Debris.
Pre-Disposal Validation (The "Self-Validating System")
Before transferring this material to a central waste drum, you must perform a Compatibility Check . This prevents "runaway" reactions inside the waste barrel.
Protocol: The "Watch Glass" Test
-
Place a small aliquot (100 mg/100 µL) of the waste material on a watch glass.
-
Add 2 drops of the waste stream you intend to mix it with (e.g., the contents of your "Non-Halogenated Organic" carboy).
-
Observation:
-
Bubbling/Heat:FAIL . Do not mix. The waste stream is likely acidic. Neutralize the waste stream or start a fresh container.
-
No Reaction:PASS . Proceed to transfer.
-
Expert Insight: "The most common accident with Boc-protected intermediates is not toxicity, but the pressurization of waste drums caused by mixing with acidic waste from peptide cleavage steps."
Waste Stream Decision Matrix
The following logic flow ensures the material ends up in the correct incineration path without cross-contamination.
Figure 1: Decision matrix for segregating azepane-derivative waste based on solvent content.
Step-by-Step Disposal Protocol
Equipment Required[1][5][6][7][8][9][10]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.
-
Container: HDPE (High-Density Polyethylene) or Glass carboy. Avoid metal if the waste stream pH is uncertain.
-
Labeling: Hazardous Waste Tag (Red/Orange).
Procedure
Scenario A: Liquid Waste (In Solution)
-
Segregation: Ensure the receiving carboy is labeled "NON-HALOGENATED ORGANIC" (unless mixed with DCM/Chloroform, then use "HALOGENATED").
-
pH Verification: Verify the receiving container is Neutral (pH 6-8) .
-
Why? If the container was previously used for acid workups, residual acid will strip the Boc group, releasing gas.
-
-
Transfer: Pour slowly using a funnel to avoid spillage.
-
Logging: Record the full chemical name on the waste tag. Do not use abbreviations like "Azepane-Boc." Write: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate.
Scenario B: Solid Waste / Silica Gel Slurry
-
Containment: Collect the solid or contaminated silica gel in a wide-mouth HDPE jar.
-
Solvent Dampening: If the solid is dry powder, dampen slightly with a compatible solvent (Ethanol or Ethyl Acetate) to prevent dust inhalation, unless prohibited by your facility's specific solid waste rules.
-
Sealing: Cap tightly.
-
Labeling: Mark as "Solid Debris Contaminated with Organic Esters."
Regulatory & Compliance (US/EU Context)
Adherence to these codes ensures compliance with federal and local environmental laws.
| Regulatory Body | Classification Code | Description |
| EPA (RCRA) | D001 | Ignitable (if in flammable solvent). |
| EPA (RCRA) | None (General) | If solid/pure, often classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to aquatic toxicity potential. |
| EU (CLP) | H412 | Harmful to aquatic life with long-lasting effects (Inferred for esters). |
Satellite Accumulation Area (SAA) Rules:
-
Keep container closed at all times except when adding waste.[1][2][3][5]
-
Secondary containment (tray) is mandatory to capture spills.
-
Move to Central Accumulation Area within 3 days of filling.
Emergency Contingencies
Spills (< 500 mL)
-
Evacuate the immediate area of ignition sources.[6]
-
Absorb with vermiculite, sand, or universal spill pads.
-
Collect into a sealed bag/container.
-
Label as "Spill Debris: Azepane Ester."
Exposure[3][8][12]
-
Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature means water alone is insufficient; soap is critical.
-
Eye Contact: Flush for 15 minutes. Seek medical attention.
References
-
U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Code of Federal Regulations, 40 CFR Part 261.
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.
-
Sigma-Aldrich (Merck). "Safety Data Sheet: tert-Butyl methyl ether (MTBE) and related esters." (Used for functional group comparison).
Sources
Personal protective equipment for handling 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
[1][2]
Executive Summary & Risk Context[1][2][3][4]
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate (CAS: 1352305-12-4) is a specialized heterocyclic building block used frequently in the synthesis of peptidomimetics and kinase inhibitors.[1][2] Structurally, it contains a seven-membered azepane ring protected by a tert-butyloxycarbonyl (Boc) group and a methyl ester.[1][2]
Why this specific guide matters: Unlike common solvents, this compound occupies a "gray zone" in safety data.[2] While classified generally as an irritant (H315, H319), its structural similarity to biologically active azepane scaffolds (used in drug discovery for targets like PKB/Akt) necessitates the Precautionary Principle .[1][2] We must treat it not just as a chemical irritant, but as a potential bioactive agent with unknown long-term toxicology.[1][2]
Core Hazard Profile:
-
Physical State: Viscous liquid or low-melting solid (oil).[1][2]
-
Primary Routes of Entry: Dermal absorption (lipophilic nature) and Inhalation (aerosols during transfer).[1]
-
Chemical Reactivity: Stable under neutral conditions; releases isobutylene and CO₂ upon contact with strong acids (exothermic decomposition).[1][2]
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for research environments handling >50 mg of substance.
| Protection Zone | Component | Specification | Scientific Rationale |
| Dermal (Hands) | Primary Glove | Nitrile (0.11 mm min) | Nitrile provides superior resistance to organic esters compared to latex.[1][2] |
| Secondary Glove | Nitrile (Long Cuff) | Required for synthesis/scale-up (>1g).[1][2] Creates a "sacrificial layer" for immediate removal upon splash.[1][2] | |
| Ocular | Eye Wear | Chemical Splash Goggles | Safety glasses are insufficient.[1][2] As an oil/viscous liquid, the substance adheres to skin/lenses; unvented goggles prevent seepage. |
| Respiratory | Engineering Control | Fume Hood (Face Velocity >0.5 m/s) | Primary containment.[1][2] The compound's vapor pressure is low, but aerosols during syringe transfer are a high risk. |
| Body | Lab Coat | Poly-cotton (High neck) | Standard protection.[1][2] Tyvek sleeves recommended if working with large volumes to prevent wrist exposure.[1][2] |
Glove Breakthrough Logic
Operational Protocol: Safe Handling Workflow
This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful.[1][2]
Phase A: Preparation & Engineering Check[1]
-
Visually Inspect Container: Check for crystallization or pressure buildup (Boc-decomposition can pressurize vials).[1][2]
-
Verify Airflow: Confirm fume hood monitor reads "Safe" or use a tissue strip to visualize inward airflow.[1][2]
-
Staging: Place a chemically resistant tray (polypropylene) in the hood. All work occurs inside this tray to contain spills.[1][2]
Phase B: Transfer & Weighing (The "Drop" Risk)
Because this compound is often a viscous oil, pipetting is difficult and syringe transfer is preferred.[1]
-
The Syringe Method (Preferred):
-
The Weighing Boat Method (Solids/Semi-solids):
Phase C: Decontamination & Disposal[1][2]
-
Spill Cleanup:
-
Waste Segregation:
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points.
Figure 1: Operational safety workflow for handling Boc-azepane derivatives. Note the critical "Stop Work" gate at the engineering check.
Emergency Response (R-E-A-C-T)
-
R - Remove the injured person from the area immediately.
-
E - Eyewash: If ocular exposure occurs, flush for 15 minutes .[1][2][3] Note: Oils are difficult to flush; hold eyelids open forcibly.[1]
-
A - Alert the safety officer. Provide the CAS number (1352305-12-4) to responders.[1][2]
-
C - Clean: For skin contact, wash with soap and water.[1][2][3] Do not use ethanol on skin (increases absorption of lipophilic compounds).[1]
-
T - Treat: Seek medical attention if respiratory irritation persists.[1][2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][4] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
